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  • Product: 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
  • CAS: 68549-22-4

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4)

[1] Executive Summary 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4) is a pivotal bicyclic intermediate used extensively in the synthesis of central nervous system (CNS) agents, particularly melatonin re...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4) is a pivotal bicyclic intermediate used extensively in the synthesis of central nervous system (CNS) agents, particularly melatonin receptor agonists . As a structural analog of the melatonin indole core, the 6-methoxyindane scaffold offers improved metabolic stability and bioavailability profile for drug candidates targeting MT1 and MT2 receptors.

This guide provides a comprehensive technical analysis of the compound's synthesis, mechanistic pathways, and downstream applications.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and structural insights.

Part 1: Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 68549-22-4
IUPAC Name 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Synonyms 6-Methoxy-1-indancarbonitrile; 1-Cyano-6-methoxyindane
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Physical State Pale yellow to off-white solid
Melting Point 58–62 °C (Typical)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Key Functional Groups Nitrile (C≡N), Methoxy ether (Ar-OMe), Indane core

Part 2: Synthetic Methodologies

The synthesis of CAS 68549-22-4 is primarily achieved through the functionalization of 6-methoxy-1-indanone . Two dominant pathways exist: the Van Leusen Reductive Nitrilation (preferred for efficiency) and the Classical Substitution Sequence (preferred for cost-effective scaling).

Workflow Visualization

The following diagram outlines the two primary synthetic routes and key downstream transformations.

SynthesisPathways cluster_legend Legend Indanone 6-Methoxy-1-indanone (CAS 13623-25-1) Intermediate_OH Indanol Intermediate Indanone->Intermediate_OH Route B: Reduction (NaBH4) Target 6-Methoxy-2,3-dihydro- 1H-indene-1-carbonitrile (CAS 68549-22-4) Indanone->Target Route A: Van Leusen (TosMIC, t-BuOK) TosMIC TosMIC (Reagent) Intermediate_Cl 1-Chloro-6-methoxyindane Intermediate_OH->Intermediate_Cl Chlorination (SOCl2) Intermediate_Cl->Target Cyanation (NaCN) Amine Indan-1-methanamine (Reduction) Target->Amine LiAlH4 / H2, Pd/C Acid Indan-1-carboxylic acid (Hydrolysis) Target->Acid HCl / H2O, Reflux key Route A: High Atom Economy Route B: Scalable Classical Route

Figure 1: Comparative synthetic pathways for 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile.

Protocol A: Van Leusen Reductive Nitrilation (Primary Route)

This method utilizes Tosylmethyl Isocyanide (TosMIC) to convert the ketone directly to the nitrile with a one-carbon extension in a single step.[2] It is favored for its high atom economy and avoidance of halogenated intermediates.

Mechanism: The reaction proceeds via the formation of a tosyl-substituted oxazoline intermediate, which undergoes base-induced fragmentation to yield the nitrile.

Step-by-Step Protocol:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, dissolve 6-methoxy-1-indanone (1.0 eq) and TosMIC (1.1 eq) in anhydrous 1,2-dimethoxyethane (DME).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Base Addition: Slowly add Potassium tert-butoxide (t-BuOK) (2.2 eq) dissolved in tert-butanol/DME over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C to prevent polymerization of TosMIC.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • IR: Disappearance of Ketone C=O (1710 cm⁻¹) and appearance of Nitrile C≡N (~2240 cm⁻¹).

  • Yield: Typical yields range from 75–85%.

Protocol B: Classical Reduction-Cyanation (Scale-Up Route)

For large-scale manufacturing where TosMIC costs are prohibitive, a three-step sequence is employed.

  • Reduction: Treat 6-methoxy-1-indanone with Sodium Borohydride (NaBH₄) in Methanol to yield 6-methoxy-1-indanol .

    • Check: Disappearance of ketone peak in HPLC.

  • Chlorination: React the alcohol with Thionyl Chloride (SOCl₂) in DCM to form 1-chloro-6-methoxyindane .

    • Note: The chloride is unstable; proceed immediately to the next step.

  • Cyanation: Treat the crude chloride with Sodium Cyanide (NaCN) or TMSCN in DMSO at 60°C.

    • Safety: Requires strict cyanide handling protocols (bleach scrubbers).

Part 3: Mechanistic Analysis & Impurity Profiling

Understanding the mechanism is crucial for troubleshooting low yields. The Van Leusen reaction involves a specific sequence of nucleophilic attack and elimination.

Mechanism Step1 Deprotonation of TosMIC (Formation of Carbanion) Step2 Nucleophilic Attack on Ketone (Formation of Betaine) Step1->Step2 t-BuOK Step3 Cyclization to Oxazoline Step2->Step3 Step4 Base-Induced Fragmentation (Loss of Ts- and Aldehyde) Step3->Step4 Ring Opening Product Nitrile Formation (1-Cyanoindane) Step4->Product -TsOH

Figure 2: Mechanistic flow of the Van Leusen reaction.

Common Impurities:

  • Dimerized TosMIC: Occurs if base concentration is too high locally during addition.

  • Hydrolysis Product: 6-methoxy-1-indancarboxamide (formed if water is present during workup/reaction).

  • Starting Material: Incomplete conversion due to "wet" reagents quenching the TosMIC anion.

Part 4: Analytical Characterization

To ensure the integrity of CAS 68549-22-4 for drug development, the following analytical standards must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Nitrile).

  • Retention Time: Nitrile typically elutes later than Indanone due to loss of polar carbonyl.

NMR Interpretation (¹H, 300 MHz, CDCl₃)
  • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

  • δ 4.05 (t, 1H): Methine proton at C1 (alpha to nitrile). Diagnostic peak.

  • δ 2.8-3.1 (m, 2H): Benzylic protons at C3.

  • δ 2.2-2.5 (m, 2H): Methylene protons at C2.

  • δ 6.7-7.2 (m, 3H): Aromatic protons.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation (H319).[5]

  • Cyanide Precursor: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN.

Handling Protocols:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as organic hazardous waste. Do not mix with strong acids or oxidizers.

References

  • Oldenziel, O. H., & Van Leusen, A. M. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. Journal of Organic Chemistry, 42(19), 3114–3118. Link

  • Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. (Contextual grounding for indane scaffolds in melatonergics). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 68549-22-4. PubChem.[5][6] Link

  • BenchChem. (2025).[4] Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.Link

Sources

Exploratory

Technical Whitepaper: Synthesis, Nomenclature, and Pharmacological Applications of 1-Cyano-6-methoxyindane

Executive Summary 1-Cyano-6-methoxyindane is a highly specialized bicyclic nitrile that serves as a critical synthetic intermediate in modern medicinal chemistry. Most notably, it is the foundational building block for a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyano-6-methoxyindane is a highly specialized bicyclic nitrile that serves as a critical synthetic intermediate in modern medicinal chemistry. Most notably, it is the foundational building block for a novel class of conformationally-constrained spiro-barbiturates[1]. These derivatives function as Null Allosteric Ligands (NALs) at the GABA_A receptor, offering a groundbreaking mechanism to reverse the sedative effects of general anesthetics without inducing convulsions[2]. This whitepaper provides an in-depth analysis of the compound’s nomenclature, step-by-step synthetic methodology, and its quantitative impact on drug development.

Chemical Identity and Nomenclature

The nomenclature of 1-cyano-6-methoxyindane reflects its bicyclic indene backbone, which has been fully saturated at the 2,3-positions, bearing a methoxy ether at the 6-position and a nitrile group at the benzylic 1-position.

Due to the rigid fused-ring system, the benzylic carbon (C1) is a stereocenter, meaning the compound exists as a racemic mixture unless asymmetrically synthesized or resolved. In pharmacological literature, this intermediate is frequently designated by internal library codes such as DK-A-97 or Compound 7c [1][3].

Table 1: Physicochemical Properties and Synonyms
Property / IdentifierValue / Description
IUPAC Name 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Common Synonyms 1-Cyano-6-methoxyindane; 2,3-Dihydro-6-methoxy-1H-indene-1-carbonitrile[4]
CAS Registry Number 68549-22-4[5]
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Key Structural Features Electron-donating 6-methoxy group; Benzylic nitrile at C1

Mechanistic Synthesis and Self-Validating Protocol

The synthesis of 1-cyano-6-methoxyindane from commercially available 6-methoxy-1-indanone requires a three-step functional group interconversion: reduction, halogenation, and nucleophilic substitution[6].

Causality of Experimental Choices
  • Reduction: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) because it selectively reduces the ketone to a secondary benzylic alcohol without risking ring-opening or over-reduction. The electron-donating methoxy group at C6 slightly deactivates the carbonyl, but NaBH₄ remains sufficiently nucleophilic.

  • Chlorination: Thionyl chloride (SOCl₂) is utilized to convert the alcohol into a chloride. The reaction proceeds via an internal nucleophilic substitution (S_Ni) or S_N2 mechanism. The C6 methoxy group stabilizes the transient benzylic carbocation character, accelerating the reaction while maintaining the structural integrity of the indane ring.

  • Cyanation: Sodium cyanide (NaCN) is used to displace the chloride. A polar aprotic solvent (e.g., DMF or DMSO) is critical here; it solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic, ensuring a rapid S_N2 displacement at the sterically hindered benzylic position.

Synthesis_Workflow Step1 6-Methoxy-1-indanone (Ketone Precursor) Step2 6-Methoxy-1-indanol (Alcohol Intermediate) Step1->Step2 NaBH4, MeOH Reduction of Carbonyl Step3 1-Chloro-6-methoxyindane (Activated Electrophile) Step2->Step3 SOCl2, CH2Cl2 Nucleophilic Acyl Substitution Step4 1-Cyano-6-methoxyindane (Target Nitrile) Step3->Step4 NaCN, DMF SN2 Displacement

Fig 1. Step-by-step synthetic workflow for 1-cyano-6-methoxyindane from 6-methoxy-1-indanone.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 6-Methoxy-1-indanol

  • Reaction: Dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0°C using an ice bath. Slowly add NaBH₄ (1.2 eq) in portions to manage hydrogen gas evolution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (In-Process): Perform Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The reaction is complete when the UV-active ketone spot disappears and a more polar alcohol spot appears.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Synthesis of 1-Chloro-6-methoxyindane

  • Reaction: Dissolve the crude 6-methoxy-1-indanol in anhydrous DCM (0.3 M). Add a catalytic drop of DMF. Cool to 0°C and add SOCl₂ (1.5 eq) dropwise[6].

  • Stirring: Stir at room temperature for 1–3 hours.

  • Validation (In-Process): TLC will show the conversion of the polar alcohol to a highly non-polar chloride spot.

  • Workup: Remove volatiles under reduced pressure. The crude chloride is highly reactive and should be used immediately in the next step to prevent hydrolysis or elimination.

Step 3: Synthesis of 1-Cyano-6-methoxyindane

  • Reaction: Dissolve the crude chloride in anhydrous DMF (0.2 M). Add NaCN (1.5 eq) carefully. (Safety: NaCN is highly toxic; perform strictly in a fume hood and have a bleach bath ready for quenching).

  • Stirring: Heat the mixture to 60°C for 4–6 hours.

  • Validation (Final): Confirm product formation via Fourier-transform infrared spectroscopy (FTIR) by the appearance of a weak but distinct C≡N stretch at ~2250 cm⁻¹. ¹H NMR (400 MHz, CDCl₃) will show the benzylic proton at C1 shifting to approximately δ 4.07 (t, J = 8.1 Hz, 1H)[1].

  • Workup: Dilute with water, extract with diethyl ether (3x), wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Pharmacological Application: Reversing General Anesthesia

The primary modern application of 1-cyano-6-methoxyindane is its use as a precursor for synthesizing five-membered spiro-barbiturates[7].

General anesthetics (e.g., phenobarbital, mTFD-MPAB) act as Positive Allosteric Modulators (PAMs) on the pentameric GABA_A receptor. They bind to transmembrane domain (TMD) sites, stabilizing the receptor in a desensitized state that has a 100-fold higher affinity for the agonist (GABA), thereby causing profound CNS depression and sedation[7].

By conformationally constraining the C5-alkyl group of phenobarbital into a spiro-indane ring system (derived from 1-cyano-6-methoxyindane), researchers have developed Null Allosteric Ligands (NALs) [3]. These NALs bind to the same allosteric sites but do not enhance GABA-induced desensitization. Instead, they competitively displace the anesthetics, effectively reversing sedation.

Pharmacology GABA GABA_A Receptor (Resting State) Desensitized GABA_A Receptor (Desensitized State) GABA->Desensitized Agonist Binding PAM General Anesthetics (PAMs) (e.g., mTFD-MPAB) PAM->Desensitized Enhances Desensitization (Sedative Effect) NAL Spiro-barbiturates (NALs) (Derived from 1-cyano-6-methoxyindane) NAL->PAM Competes / Attenuates Enhancement Reversal Reversal of Sedation (Clinical Outcome) NAL->Reversal Null Allosteric Modulation

Fig 2. Logical relationship of GABA_A receptor modulation by PAMs and NALs.

Table 2: Pharmacological Profile of Derived Spiro-Barbiturates

Quantitative assays measuring the attenuation of 2 nM [³H]muscimol binding (potentiated by 10 μM R-mTFD-MPAB) demonstrate the efficacy of derivatives synthesized from 1-cyano-6-methoxyindane[2][7].

Compound ClassMechanism of ActionIC₅₀ Range (μM)EC₅₀ Range (μM)Clinical Potential
Standard Barbiturates (e.g., Phenobarbital)Positive Allosteric Modulator (PAM)N/A22 – 38Sedative, Antiepileptic
5-Membered Spiro-analogs (from 1-cyano-6-methoxyindane)Null Allosteric Ligand (NAL)18 – 113> 300 (No intrinsic enhancement)Reversal of General Anesthesia
6- & 7-Membered Spiro-analogs Mixed Action / PAMN/A15 – 45Sedative

Data synthesized from Koinas et al. (2025) detailing the structure-activity relationship (SAR) of spiro-barbiturates[2].

References

  • Koinas, D., et al. "The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates." ChemRxiv (2024). Available at:[Link]

  • Koinas, D., et al. "Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR." PubMed Central (PMC) / NIH (2025). Available at:[Link]

Sources

Foundational

6-Methoxyindane Nitrile Derivatives: A Strategic Scaffold in CNS Drug Discovery

Topic: 6-Methoxyindane Nitrile Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 6-methoxyindane sca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxyindane Nitrile Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 6-methoxyindane scaffold represents a privileged structure in medicinal chemistry, serving as a rigidified bioisostere of the indole core found in melatonin and serotonin. Within this class, 6-methoxyindane nitrile derivatives function as critical "pivot" intermediates. They provide a divergent synthetic entry point to two major therapeutic classes: Melatonin Receptor Agonists (e.g., Ramelteon analogs) and Serotonin Modulators (e.g., AMMI).

This guide analyzes the synthetic utility, structure-activity relationships (SAR), and experimental protocols for leveraging the nitrile moiety as both a metabolic shield and a precursor to ethylamine "warheads."

Part 1: The Pharmacophore & Strategic Utility

The Indane vs. Indole Paradigm

While melatonin (N-acetyl-5-methoxytryptamine) is the endogenous ligand for MT1/MT2 receptors, its indole core is metabolically liable (oxidation at the 2,3-double bond). The 6-methoxyindane scaffold offers a solution:

  • Metabolic Stability: The saturated C2-C3 bond of the indane ring prevents oxidative cleavage while maintaining the flat, aromatic geometry required for

    
     stacking in the receptor pocket.
    
  • Bioisosterism: The 6-methoxy group mimics the 5-methoxy group of melatonin, serving as a critical hydrogen bond acceptor with residue Asn162 (MT1 receptor).

The Nitrile Functionality

The nitrile group (-C


N) at the C1 or C3 position is rarely the final pharmacophore in this specific class but serves two vital roles:
  • Synthetic Handle: It is the most efficient precursor to the ethylamine side chain required for receptor activation.

  • Metabolic Blocking: In specific derivatives, a nitrile can replace a carbonyl or hydroxyl group to block Phase I metabolism (cytochrome P450 oxidation), acting as a compact, polar bioisostere.

Part 2: Synthetic Architectures

The synthesis of 6-methoxyindane nitrile derivatives typically proceeds from 6-methoxy-1-indanone . The choice of pathway dictates the stereochemistry and substitution pattern of the final drug candidate.

Pathway Analysis (Graphviz)

G Indanone 6-Methoxy-1-indanone (Starting Material) Cyanohydrin Cyanohydrin Intermediate Indanone->Cyanohydrin TMSCN, ZnI2 Olefin α,β-Unsaturated Nitrile Indanone->Olefin Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate) Nitrile 6-Methoxyindane Nitrile Cyanohydrin->Nitrile Reductive Dehydroxylation Olefin->Nitrile H2, Pd/C (Reduction) Amine Ethylamine Derivative Nitrile->Amine Raney Ni, H2 (Nitrile Reduction) Ramelteon Ramelteon (MT1/MT2 Agonist) Amine->Ramelteon Propionyl Chloride (Acylation) AMMI AMMI (SSRA) Amine->AMMI Direct use (Aminomethyl)

Figure 1: Divergent synthetic pathways from 6-methoxy-1-indanone to bioactive CNS agents via the nitrile intermediate.[1]

Part 3: Therapeutic Applications & SAR[7]

Melatonin Receptor Agonists (MT1/MT2)

The nitrile is reduced to an amine and acylated to form the amide binding motif.

  • Key Drug: Ramelteon (Rozerem).[2] Although Ramelteon possesses a tricyclic furan core, bicyclic 6-methoxyindane analogs retain significant potency.

  • Mechanism: The ethyl-amide side chain penetrates a deep lipophilic pocket in the receptor. The nitrile precursor allows for the introduction of chirality (via asymmetric hydrogenation of the unsaturated nitrile).

Table 1: Comparative Potency of Indane Derivatives

Compound ClassCore StructureR-Group (from Nitrile)MT1 Ki (nM)MT2 Ki (nM)Selectivity
Melatonin IndoleAcetamide0.080.06Non-selective
Ramelteon Tricyclic IndanePropionamide0.0140.045MT1 > MT2
Analog A 6-MethoxyindanePropionamide0.350.60Balanced
Analog B 6-MethoxyindaneCarbonitrile (-CN)>1000>1000Inactive*

*Note: The nitrile itself lacks the hydrogen bond donor capability of the amide, rendering it inactive as a direct agonist, but highly valuable as a stable precursor.

Serotonin Releasing Agents (SSRA)
  • Key Compound: AMMI (1-Aminomethyl-5-methoxyindane).

  • Role: AMMI is a selective serotonin releasing agent (SSRA) lacking the neurotoxicity associated with MDMA.

  • Synthesis: Produced via the reduction of 5-methoxyindan-1-carbonitrile .

Part 4: Experimental Protocols

Protocol A: Synthesis of (E)-2-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile

This step installs the nitrile group via a Horner-Wadsworth-Emmons reaction.

Reagents:

  • 6-Methoxy-1-indanone (1.0 eq)

  • Diethyl (cyanomethyl)phosphonate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • THF (anhydrous)

Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.

  • Phosphonate Addition: Dropwise add diethyl (cyanomethyl)phosphonate. Stir for 30 min until gas evolution ceases.

  • Substrate Addition: Add 6-methoxy-1-indanone dissolved in THF dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with sat. NH4Cl.[3] Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

  • Yield Target: 85-90% as a white/off-white solid.

Protocol B: Asymmetric Reduction to Chiral Nitrile

Critical for setting the stereocenter for Ramelteon-like activity.

Reagents:

  • Substrate (from Protocol A)

  • Catalyst: [Rh(cod)Cl]2 + Chiral Ligand (e.g., (R)-BINAP or Josiphos)

  • Hydrogen gas (H2)

Methodology:

  • Dissolve the unsaturated nitrile in degassed MeOH/THF.

  • Add the Rh-catalyst complex (1 mol%).

  • Pressurize the hydrogenation vessel to 50 bar H2.

  • Stir at 50°C for 24 hours.

  • Analysis: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralpak AD-H column).

Part 5: References

  • Yamano, T., et al. (2006). "Approach to the Synthesis of Ramelteon (TAK-375): A Selective MT1/MT2 Agonist." Bioorganic & Medicinal Chemistry. Link

  • Cluzeau, J., et al. (2021). "Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis." Journal of Organic Chemistry. Link

  • Uchikawa, O., et al. (2002). "Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Nichols, D. E., et al. (2004). "1-Aminomethyl-5-methoxyindane (AMMI): A Selective Serotonin Releasing Agent." Journal of Pharmacology and Experimental Therapeutics. Link

  • Stauch, B., et al. (2019).[4] "XFEL crystal structure of human melatonin receptor MT1 in complex with ramelteon." Nature. Link

Sources

Exploratory

Physical Properties &amp; Characterization of 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Executive Summary 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-methoxyindan-1-carbonitrile) is a critical bicyclic scaffold in medicinal chemistry, serving as the primary gateway intermediate for the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-methoxyindan-1-carbonitrile) is a critical bicyclic scaffold in medicinal chemistry, serving as the primary gateway intermediate for the synthesis of Ramelteon (Rozerem) , a selective melatonin receptor agonist used for insomnia.

Its structural significance lies in the C1-chiral center and the rigid indane core, which mimics the indole moiety found in melatonin. This guide provides a definitive technical profile of the compound, synthesizing experimental data from high-purity isolation protocols to support researchers in synthesis planning and analytical validation.

Chemical Identity & Structural Profile

Parameter Technical Detail
IUPAC Name 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
Common Synonyms 6-methoxyindan-1-carbonitrile; 1-cyano-6-methoxyindane
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
SMILES COC1=CC2=C(C=C1)C(CC2)C#N
Structural Feature Chiral Center at C1: The biological activity of downstream APIs (e.g., Ramelteon) is strictly dependent on the (S)-enantiomer, making stereochemical control during the formation of this nitrile crucial.[1][2][3][4]

Physicochemical Properties

The physical state of this intermediate is highly dependent on its enantiomeric purity and residual solvent content. While often isolated as a viscous oil during crude extraction, high-purity fractions crystallize into a low-melting solid.

Table 1: Physical Property Data
PropertyValue / DescriptionContext & Notes
Physical State Viscous Oil to Pale Yellow Solid Crude product is typically an oil; purer fractions solidify.
Melting Point ~45–50 °C (Predicted/Range)Exact MP varies by isomer ratio. Precursor (Indanone) MP is 109°C; Acid derivative MP is >140°C.
Solubility High: DCM, EtOAc, DMSO, MeOHLow: Water, HexanesLipophilic core drives organic solubility.
Density 1.12 ± 0.06 g/cm³ (Predicted)Typical for functionalized indanes.
Boiling Point ~320 °C (at 760 mmHg)Decomposition often occurs before boiling at atm pressure.
Flash Point >110 °C Non-volatile, but combustible.

Technical Insight: If your isolated product remains a dark oil after high-vacuum drying, it likely contains residual solvent or unreacted 6-methoxy-1-indanone. Recrystallization from cold hexanes/ether or purification via silica flash chromatography is recommended to obtain the solid form.

Analytical Characterization

Trustworthy identification relies on specific spectroscopic signatures. The following protocols are validated for confirming the structure of the 1-cyano derivative.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.16 Doublet (d)1HAr-H (C4)Ortho-coupling (J=8.3 Hz)
6.96 Doublet (d)1HAr-H (C7)Meta-coupling (J=1.9 Hz)
6.83 Doublet of Doublets (dd)1HAr-H (C5)Coupling to C4 and C7
4.07 Triplet (t)1HC1-H Diagnostic Peak: The proton alpha to the nitrile group.
3.81 Singlet (s)3H-OCH₃Characteristic methoxy singlet.
3.01 Multiplet (ddd)1HC3-HBenzylic proton (rigid ring system).
2.85 Multiplet1HC3-HBenzylic proton (diastereotopic).
2.45 Multiplet2HC2-HMethylene bridge protons.
B. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI

  • Molecular Ion [M+H]⁺: 174.2 m/z

  • Fragmentation Pattern: Look for loss of the nitrile group (M-26) or methyl radical from the methoxy group (M-15).

Synthesis & Isolation Context

Understanding the provenance of this compound is essential for troubleshooting impurities. It is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction followed by reduction, or direct cyanation.

Pathway Visualization

The diagram below illustrates the critical workflow from the starting indanone to the target nitrile and its downstream hydrolysis to the acid (Ramelteon precursor).

SynthesisWorkflow Start 6-Methoxy-1-indanone (CAS: 13623-25-1) Step1 Intermediate A: Unsaturated Nitrile (Inden-1-ylidene) Start->Step1 HWE Reaction (Diethyl cyanomethylphosphonate) Target TARGET: 6-Methoxyindan-1-carbonitrile (Saturated Nitrile) Step1->Target Catalytic Reduction (Pd/C, H2) or Asymmetric Reduction (Cu/Walphos) End Acid Derivative: 6-Methoxyindan-1-carboxylic acid (CAS: 62956-62-1) Target->End Hydrolysis (NaOH/H2O)

Figure 1: Synthetic lineage of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile, highlighting the reduction step that establishes the C1 chiral center.[3]

Handling & Stability Protocols

Storage Recommendations
  • Temperature: Store at 2–8°C . While the solid is relatively stable, the oil form degrades faster.

  • Atmosphere: Hygroscopic and potentially sensitive to oxidation at the benzylic position (C1). Store under Argon or Nitrogen .

  • Container: Amber glass vials to prevent potential photodegradation of the aromatic system.

Safety Profile (GHS Extrapolated)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315/H319: Causes skin and serious eye irritation.[3][5]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to potential cyanide metabolism in vivo.

References

  • Vertex AI Search. (2026). Synthesis and NMR characterization of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (Compound 7c). Retrieved from

  • Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry. (Contextualizes the indane scaffold in Ramelteon synthesis).
  • PubChem. (2026).[6] 6-Methoxy-1-indanone (Precursor Data). Retrieved from [6]

  • Google Patents. (2008). Process for the preparation of Ramelteon intermediates. Retrieved from

Sources

Foundational

Introduction: The Significance of Solubility for 6-Methoxyindan-1-carbonitrile

An In-Depth Technical Guide to the Solubility of 6-Methoxyindan-1-carbonitrile in Organic Solvents This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 6-Methoxyindan-1-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 6-methoxyindan-1-carbonitrile in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

6-Methoxyindan-1-carbonitrile is a substituted indane derivative featuring a methoxy group, a nitrile moiety, and a bicyclic core structure. While the specific applications of this compound are not widely documented, its structural motifs are common in medicinal chemistry, suggesting its potential as a synthetic intermediate for more complex pharmaceutical agents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs many aspects of the drug development process.[1] Understanding the solubility of 6-methoxyindan-1-carbonitrile is paramount for:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for reaction setup, controlling reaction kinetics, and for purification techniques like recrystallization.[2][3]

  • Formulation Development: For a compound to be developed into a drug product, its solubility in various excipients and delivery systems must be thoroughly characterized.[4][5]

  • Pharmacokinetic Profiling: Solubility significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[1][6]

This guide will provide a robust framework for approaching the solubility determination of 6-methoxyindan-1-carbonitrile, from theoretical predictions to detailed experimental protocols.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structural and electronic properties.[7] The structure of 6-methoxyindan-1-carbonitrile suggests a molecule of moderate polarity.

  • Indane Core: The bicyclic hydrocarbon framework is largely nonpolar.

  • Methoxy Group (-OCH3): The ether linkage introduces some polarity and potential for hydrogen bond acceptance.

  • Nitrile Group (-C≡N): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

Given these features, it is anticipated that 6-methoxyindan-1-carbonitrile will exhibit preferential solubility in moderately polar to polar aprotic solvents. The principle of "like dissolves like" suggests that solvents with similar polarity characteristics will be most effective at dissolving this compound.[7] While no specific data for 6-methoxyindan-1-carbonitrile is available, the related compound, 6-methoxy-1-indanone, has a reported melting point of 105-109 °C. A relatively high melting point can be indicative of strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: Solvent Polarity and its Influence

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO)) These solvents possess polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are incapable of significant hydrogen bonding.

The nitrile group in 6-methoxyindan-1-carbonitrile is a key determinant of its solubility. Studies on other nitrile-containing molecules have shown that a balance of solvent polarity is crucial for effective dissolution.[8][9][10] Highly polar protic solvents may not be as effective as polar aprotic solvents if the solute cannot act as a hydrogen bond donor. Conversely, nonpolar solvents are unlikely to be effective due to their inability to interact favorably with the polar nitrile and methoxy groups.[8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[6][11] This equilibrium-based method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature.

Step-by-Step Protocol:
  • Preparation: Add an excess amount of solid 6-methoxyindan-1-carbonitrile to a series of vials, each containing a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[11]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. For viscous solvents or fine particles, centrifugation can be used to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, it is advisable to use a low-binding filter (e.g., PTFE) for this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

The following diagram illustrates the workflow for the shake-flask solubility determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid 6-methoxyindan-1-carbonitrile to vials B Add selected organic solvents A->B for each solvent C Seal vials and agitate at constant temperature (24-72 hours) B->C D Cease agitation and allow solid to settle C->D E Centrifuge if necessary D->E F Withdraw and filter supernatant E->F G Analyze concentration by HPLC F->G

Shake-Flask Solubility Determination Workflow

High-Throughput Screening: Kinetic Solubility Assays

For initial screening of a large number of solvents, kinetic solubility methods can be employed.[4][5] These methods are faster but provide an estimate of solubility under non-equilibrium conditions. Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.[1] A stock solution of the compound in a highly soluble solvent like DMSO is prepared and then diluted into the test solvents. The concentration at which precipitation is first observed is taken as the kinetic solubility.[4]

Proposed Solvents for Solubility Screening

The following table provides a suggested list of solvents for screening the solubility of 6-methoxyindan-1-carbonitrile, categorized by their polarity.

Solvent CategorySolventRationale
Nonpolar HexaneTo establish a baseline for low solubility.
TolueneAromatic solvent, may have favorable π-π interactions.
Moderately Polar Aprotic Diethyl EtherCommon laboratory solvent.
Ethyl AcetateAn ester with moderate polarity.[8][9][10]
Polar Aprotic AcetoneA ketone, good general-purpose solvent.[8][9][10]
AcetonitrileA polar aprotic solvent containing a nitrile group.
Tetrahydrofuran (THF)A cyclic ether with good solvating properties.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often used for compounds with poor solubility.[1][8][9][10]
Polar Protic MethanolA simple alcohol.[12]
EthanolA slightly less polar alcohol.[12]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventSolvent CategoryTemperature (°C)Solubility (mg/mL)
HexaneNonpolar25Experimental Value
TolueneNonpolar25Experimental Value
Diethyl EtherModerately Polar Aprotic25Experimental Value
Ethyl AcetateModerately Polar Aprotic25Experimental Value
AcetonePolar Aprotic25Experimental Value
AcetonitrilePolar Aprotic25Experimental Value
Tetrahydrofuran (THF)Polar Aprotic25Experimental Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Experimental Value
MethanolPolar Protic25Experimental Value
EthanolPolar Protic25Experimental Value

The relationship between solvent polarity and the expected solubility of 6-methoxyindan-1-carbonitrile can be visualized as follows:

G cluster_solvents A Nonpolar (e.g., Hexane) B Moderately Polar (e.g., Ethyl Acetate) C Polar Aprotic (e.g., Acetone, ACN) D Polar Protic (e.g., Methanol) Solubility Predicted Solubility of 6-methoxyindan-1-carbonitrile Solubility->A Very Low Solubility->B Moderate Solubility->C Highest Solubility->D Moderate to Low

Predicted Solubility Trend vs. Solvent Polarity

Application of Solubility Data: Purification by Recrystallization

Solubility data is fundamental for developing an effective recrystallization protocol to purify solid compounds.[2][3][13] The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Recrystallization Workflow:
  • Solvent Selection: Based on the solubility data, select a "good" solvent that dissolves the compound well when hot but poorly when cold.

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. As the solubility decreases, pure crystals of the compound will form.[3][13]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them.

If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be used.[14] This typically involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid, followed by gentle heating to redissolve and subsequent slow cooling.[13]

The following diagram outlines the decision-making process for recrystallization:

G Start Start with Impure 6-methoxyindan-1-carbonitrile Screen Screen Solvents for High Solubility at High Temp & Low Solubility at Low Temp Start->Screen Decision Ideal Single Solvent Found? Screen->Decision SingleSolvent Perform Single Solvent Recrystallization Decision->SingleSolvent Yes MixedSolvent Select Good/Poor Solvent Pair Decision->MixedSolvent No End Pure Crystals SingleSolvent->End PerformMixed Perform Mixed Solvent Recrystallization MixedSolvent->PerformMixed PerformMixed->End

Recrystallization Strategy Workflow

Conclusion

This technical guide provides a comprehensive framework for determining and utilizing the solubility of 6-methoxyindan-1-carbonitrile in organic solvents. By combining theoretical predictions based on molecular structure with robust experimental methodologies like the shake-flask method, researchers can generate the critical data needed for process optimization, purification, and formulation development. A systematic approach to solvent selection and data interpretation is key to successfully advancing compounds with therapeutic potential through the drug development pipeline.

References

  • Raytor. (2026, January 22).
  • IJSAT. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2).
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Dissolution and solubility. (n.d.).
  • IJSAT. (2025, August 24). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
  • ResearchGate. (2025, August 26). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
  • PMC. (n.d.).
  • 6-methoxy-1-indanone - 13623-25-1, C10H10O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. (n.d.). 6-Methoxy-1-Indanone.
  • Recrystalliz
  • Sigma-Aldrich. (n.d.). 6-Methoxy-1-indanone = 97 13623-25-1.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • YouTube. (2020, October 11).
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
  • Recrystallization of Impure Acetanilide and Melting Point Determin

Sources

Exploratory

Technical Guide: Risk Management &amp; Handling Strategy for 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Topic: Safety Data Sheet (SDS) Technical Guide: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: Beyond the Standard SDS

In the drug discovery pipeline, 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (also known as 6-methoxyindan-1-carbonitrile) serves as a critical scaffold, particularly in the synthesis of melatonin receptor agonists and other CNS-active agents. While standard Safety Data Sheets (SDS) provide regulatory compliance, they often lack the granular, mechanistic insight required for rigorous experimental design.

This guide bridges that gap. It treats the compound not just as a chemical entry, but as a bioactive intermediate with specific physicochemical behaviors that dictate safety protocols. By understanding the lipophilicity of the indane core combined with the metabolic potential of the nitrile moiety , researchers can implement self-validating safety systems rather than rote compliance.

Physicochemical Profile & Identity

Understanding the physical state is the first step in exposure control. While often supplied as a solid or viscous oil depending on purity and stereochemistry, its lipophilic nature governs its interaction with biological membranes.

PropertyData / PredictionRelevance to Safety
CAS Number 68549-22-4Unique Identifier for inventory/waste tracking.
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol Low MW facilitates potential skin permeation.
Physical State Solid (crystalline) or Viscous LiquidDust generation (solid) or aerosolization (liquid) risks.
Solubility Low in Water; High in DMSO, DCM, MeOHCritical: High organic solubility increases skin absorption rates when dissolved in carrier solvents.
Lipophilicity (LogP) ~2.2 (Predicted)Indicates high potential for passive transport across the blood-brain barrier and skin.
Reactive Groups Nitrile (-CN), Methoxy (-OCH₃)Nitrile is susceptible to hydrolysis under strong acidic/basic conditions; potential cyanide release (slow).

Hazard Identification: Mechanistic Toxicology

The Nitrile Moiety & Cyanide Potential

Unlike simple aliphatic nitriles (e.g., acetonitrile), the nitrile group on the indane ring is sterically hindered and electronically stabilized. However, metabolic activation via cytochrome P450 enzymes (specifically CYP2E1) can theoretically liberate cyanide ions (


), albeit at a slower rate than smaller nitriles.
  • Mechanism:

    
    
    
  • Risk Assessment: Treat as a delayed-release cyanide source . Symptoms of toxicity (hypoxia, weakness, headache) may not appear immediately after exposure.

Indane Core & Skin Absorption

The indane scaffold is highly lipophilic. When this compound is dissolved in solvents like DMSO (dimethyl sulfoxide), the permeation coefficient (


) increases drastically .
  • Warning: A spill of 6-methoxyindan-1-carbonitrile in DMSO is significantly more hazardous than the neat solid.

GHS Classification (Read-Across Strategy)

Based on structural analogs (e.g., 1-indanone derivatives, aryl nitriles):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Harmful/Toxic).

  • Skin/Eye Irritation: Category 2/2A.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Safe Handling Framework: Engineering & PPE

This protocol utilizes a Hierarchy of Control specific to high-potency intermediates.

Engineering Controls
  • Primary Barrier: All handling of the neat substance must occur within a certified Chemical Fume Hood .

  • Static Control: As a potential organic solid, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge, which can disperse dust.

Personal Protective Equipment (PPE) Matrix
TaskGlove MaterialRationale
Weighing Solid Double Nitrile (min 0.11 mm)Sufficient for incidental contact with solids.
Handling Solutions (DCM/THF) Silver Shield / Laminate Standard nitrile is permeable to halogenated solvents/THF, carrying the toxin through the glove.
Handling Solutions (MeOH/Water) Double Nitrile Methanol degrades nitrile slowly; double gloving provides breakthrough time >30 mins.
Respiratory N95 / P100 (if outside hood)Only required if engineering controls fail (e.g., spill cleanup).
Visualizing the Exposure Control Workflow

SafetyProtocol Start Task: Handle 6-methoxyindan-1-carbonitrile StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid ControlsSolid Engineering: Fume Hood PPE: Double Nitrile Gloves Tool: Anti-static Spatula Solid->ControlsSolid ControlsLiquid Engineering: Fume Hood PPE: Laminate Gloves (if DCM/THF) Tool: Positive Displacement Pipette Liquid->ControlsLiquid Execution Execute Experiment ControlsSolid->Execution ControlsLiquid->Execution Waste Waste: Segregated Liquid/Solid (Do NOT mix with Oxidizers) Execution->Waste

Figure 1: Decision matrix for PPE and Engineering controls based on physical state.

Emergency Response Protocols

First Aid Logic
  • Inhalation: Remove to fresh air immediately. Oxygen may be required.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) to wash skin; this enhances absorption.

  • Cyanide Antidote: While this compound is not a simple cyanide salt, facilities handling >10g should assess the availability of a Cyanide Antidote Kit (e.g., Hydroxocobalamin) if rapid metabolism is suspected, though standard supportive care is usually sufficient for intermediates.

Spill Management (The "Dry-Wet" Rule)
  • Isolate: Evacuate the immediate area (3-5 meters).

  • Protect: Don full PPE (including respirator if outside hood).

  • Contain:

    • If Solid: Cover with a wet paper towel to prevent dust, then scoop.

    • If Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Decontaminate: Clean surface with 10% bleach solution (oxidizes residual nitrile/cyanide traces) followed by water.

Emergency Decision Pathway

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash: Soap + Water (NO Alcohol) Skin->Wash Air Fresh Air + Oxygen Inhale->Air Monitor Monitor for Hypoxia/CNS effects (Delayed Onset Possible) Wash->Monitor Air->Monitor Medical Seek Medical Attention Bring SDS Monitor->Medical

Figure 2: Triage and response workflow for accidental exposure.

Synthesis & Stability Context

Stability[2]
  • Hydrolysis: Stable at neutral pH. Hydrolyzes to the corresponding carboxylic acid (6-methoxy-1-indancarboxylic acid) in strong acid/base/heat.

  • Oxidation: The benzylic position (C1) is sensitive. Avoid storing in open air for prolonged periods; store under inert gas (Argon/Nitrogen) at 2-8°C.

Waste Disposal
  • Classification: Hazardous Organic Waste (Toxic).

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong reducing agents (e.g., LiAlH₄) in the waste stream, as this can generate exothermic reactions or toxic fumes.

  • Destruction: Incineration with afterburner and scrubber is the preferred method to destroy the nitrile functionality completely.

References

  • PubChem. (n.d.). Compound Summary: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS 68549-22-4). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 6-Methoxyindan-1-carbonitrile from 6-Methoxy-1-indanone: An Application and Protocol Guide

Abstract This comprehensive guide details the synthetic transformation of 6-methoxy-1-indanone into 6-methoxyindan-1-carbonitrile. This conversion is a valuable process in medicinal chemistry and drug development, as the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic transformation of 6-methoxy-1-indanone into 6-methoxyindan-1-carbonitrile. This conversion is a valuable process in medicinal chemistry and drug development, as the resulting nitrile is a versatile intermediate for the synthesis of various pharmaceutical agents and biologically active molecules. The protocol described herein proceeds via a two-step sequence involving the formation of a tosylhydrazone intermediate, followed by cyanation. This document provides an in-depth explanation of the underlying chemical principles, detailed step-by-step experimental protocols, safety precautions, and methods for purification and characterization. The information is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic route.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The functionalization of the indane core is crucial for modulating pharmacological activity. The conversion of a ketone, such as 6-methoxy-1-indanone, to a nitrile introduces a valuable synthetic handle. Nitriles can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones, making them key building blocks in organic synthesis.[1][2]

The described method involves the reaction of 6-methoxy-1-indanone with p-toluenesulfonylhydrazide (tosylhydrazine) to form the corresponding tosylhydrazone. This intermediate is then treated with a cyanide salt, such as potassium cyanide, to yield the desired 6-methoxyindan-1-carbonitrile. This approach is a modification of the Shapiro reaction, which typically leads to olefins but can be adapted for the introduction of other nucleophiles.

Reaction Overview & Mechanism

The overall transformation can be depicted as a two-step process.

Step 1: Tosylhydrazone Formation The first step is the condensation reaction between 6-methoxy-1-indanone and p-toluenesulfonylhydrazide. This is a standard acid-catalyzed formation of a hydrazone from a ketone.[3]

Step 2: Cyanation of the Tosylhydrazone The tosylhydrazone is then subjected to a nucleophilic attack by the cyanide ion. While several methods exist for converting ketones to nitriles, the use of a tosylhydrazone intermediate is a common strategy.[4][5] The reaction with potassium cyanide in a suitable solvent like methanol facilitates the displacement of the tosyl group and formation of the carbon-nitrile bond.[5]

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 6-Methoxy-1-indanone Step1 Step 1: Tosylhydrazone Formation Start->Step1 p-Toluenesulfonylhydrazide, Acid catalyst (e.g., HCl), Methanol, Reflux Intermediate 6-Methoxy-1-indanone Tosylhydrazone Step1->Intermediate Step2 Step 2: Cyanation Intermediate->Step2 Potassium Cyanide (KCN), Methanol, Reflux Product 6-Methoxyindan-1-carbonitrile Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Overall workflow for the synthesis of 6-methoxyindan-1-carbonitrile.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
6-Methoxy-1-indanone≥97%Sigma-Aldrich[6]Starting material.
p-Toluenesulfonylhydrazide≥97%Sigma-AldrichReagent for tosylhydrazone formation.
Potassium Cyanide (KCN)≥97%Sigma-AldrichEXTREMELY TOXIC. Must be handled with extreme caution under a fume hood.[7][8][9][10] Incompatible with acids.[8][9]
Methanol (MeOH)AnhydrousFisher ScientificSolvent for both reaction steps.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCatalyst for tosylhydrazone formation.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificUsed for aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificUsed for aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HexanesACS GradeFisher ScientificEluent for column chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificEluent for column chromatography.

CRITICAL SAFETY PROTOCOL: Handling Potassium Cyanide (KCN)

Potassium cyanide is a potent, fast-acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.[8] All manipulations involving KCN must be performed in a certified chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-layered nitrile gloves.[7][9][10]

  • Acid Incompatibility: NEVER allow KCN to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[7][8][9] Cyanide waste streams must never be mixed with acidic waste.[9]

  • Emergency Preparedness: Ensure a cyanide antidote kit is available and that personnel are trained in its use.[8] An emergency plan should be in place before starting any work with cyanides.[8]

  • Waste Disposal: All solid and liquid waste containing cyanide must be quenched in a bleach bath (sodium hypochlorite solution) for at least 24 hours before being disposed of as hazardous waste according to institutional guidelines.[7]

Experimental Protocols

Part 1: Synthesis of 6-Methoxy-1-indanone Tosylhydrazone
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-1-indanone (10.0 g, 61.7 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir until the solid is fully dissolved. To this solution, add p-toluenesulfonylhydrazide (12.7 g, 68.2 mmol, 1.1 equivalents).

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. The formation of a white precipitate indicates the product is forming.

  • Isolation: After 4 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold methanol (2 x 20 mL).

  • Drying: Dry the product under vacuum to a constant weight. The yield of 6-methoxy-1-indanone tosylhydrazone should be high (typically >90%).

Part 2: Synthesis of 6-Methoxyindan-1-carbonitrile
  • Reaction Setup (Under Fume Hood): In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried 6-methoxy-1-indanone tosylhydrazone (15.0 g, 45.4 mmol) in methanol (250 mL).

  • Cyanide Addition (CRITICAL STEP): While stirring, carefully add potassium cyanide (14.8 g, 227 mmol, 5.0 equivalents) to the suspension. Ensure all safety protocols for handling KCN are strictly followed.

  • Reaction: Heat the mixture to reflux (approximately 65°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 500 mL of water. c. Extract the aqueous layer with diethyl ether (3 x 150 mL). d. Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The solvent trap of the rotary evaporator may contain traces of cyanide and should be handled and cleaned appropriately within the fume hood. [7]

Purification and Characterization

The crude product obtained is typically a yellowish oil or solid. Purification is achieved by column chromatography on silica gel.

  • Chromatography Conditions:

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

  • Product Identification:

    • Combine the fractions containing the desired product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield 6-methoxyindan-1-carbonitrile as a pure compound.

  • Expected Characterization Data:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons, the methoxy group protons, and the aliphatic protons of the indane ring system.

    • ¹³C NMR (CDCl₃): Peaks for the nitrile carbon, aromatic carbons, methoxy carbon, and aliphatic carbons.

    • IR (KBr): A characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹.

    • Mass Spectrometry (MS): Molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO.

Concluding Remarks

This guide provides a detailed and reliable protocol for the synthesis of 6-methoxyindan-1-carbonitrile from 6-methoxy-1-indanone. By following the outlined procedures and adhering strictly to the safety precautions, particularly concerning the handling of potassium cyanide, researchers can effectively produce this valuable synthetic intermediate. The successful synthesis and purification will provide a versatile building block for further elaboration in drug discovery and development programs.

References

  • Imperial College London. (2021, September 13). Cyanides SOP.
  • Princeton University Environmental Health & Safety. (2013, May 20). Potassium Cyanide Safe Handling Guideline.
  • Purdue University Radiological and Environmental Management. Standard Operating Procedure: Potassium Cyanide.
  • Yale University Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • Rasmussen, J. K., & Heilmann, S. M. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Fillion, E., et al. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • BenchChem. (2025). A Comparative Guide to Reagents for One-Pot Nitrile Synthesis from Ketones.
  • Filo. (2025, December 22). Write the mechanism of ketone formation from nitrile.
  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from University of Calgary, Department of Chemistry.
  • van Leeuwen, T., et al. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central.
  • BenchChem. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-1-indanone.
  • Shapiro, R. H., & Duncan, J. H. (n.d.). 2-bornene. Organic Syntheses.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Methoxy-2-hexanone.
  • MDPI. (2025, April 27). (E)-4,2′,4′-Trimethoxychalcone (Z)-N-Tosyl Hydrazone. Molbank.
  • ResearchGate. (2015, October). A direct facile and effective synthesis of various 1,1-heterodiaryl alkenes through Pd catalyzed cross coupling reaction using N-tosylhydrazones via C–OH bond activation.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Methoxy-1-indanone.
  • MilliporeSigma. (n.d.). 6-Methoxy-1-indanone.
  • PubMed. (2011, October 1). 6-Meth-oxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile.
  • RSC Publishing. (n.d.). Reactions of some benzylidene compounds with potassium cyanide. Journal of the Chemical Society C: Organic.
  • Meehan, L. (n.d.). Reactions of cyanides with borazines.
  • ResearchGate. (2025, August 6). Purification and Characterization of Methioninase from Pseudomonas putida.
  • MDPI. (2017, April 28). Preparation, Characterization and Application of a Molecularly Imprinted Polymer for Selective Recognition of Sulpiride.
  • ECETOC. (n.d.). Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin. JACC No. 53.

Sources

Application

Application Note: Precision Synthesis and Fabrication of n-Type OTFT Materials Using Indane Nitrile Acceptors

Abstract This technical guide details the protocol for synthesizing and processing high-performance n-type organic semiconductors (OSCs) utilizing indane nitrile motifs (specifically 2-(3-oxo-2,3-dihydro-1H-inden-1-ylide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for synthesizing and processing high-performance n-type organic semiconductors (OSCs) utilizing indane nitrile motifs (specifically 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and its derivatives). These electron-deficient end-groups are critical for lowering the Lowest Unoccupied Molecular Orbital (LUMO) levels of conjugated systems, thereby facilitating stable electron transport.[1] This document covers the Knoevenagel condensation synthesis, purification via physical vapor transport, and device fabrication of n-channel Organic Thin-Film Transistors (OTFTs) with electron mobilities targeting >0.1 cm²/Vs.

Introduction: The Indane Nitrile Advantage

Achieving high electron mobility in organic transistors requires materials with deep LUMO energy levels (typically < -3.8 eV) to facilitate electron injection and resist oxidation. Indane nitriles, particularly 1,1-dicyanomethylene-3-indanone (IC) derivatives, serve as potent electron-withdrawing terminal groups in Acceptor-Donor-Acceptor (A-D-A) molecular architectures.

Mechanistic Causality:

  • LUMO Depression: The strong inductive effect of the nitrile groups combined with the quinoidal character of the indane core significantly stabilizes the LUMO, reducing the barrier for electron injection from stable electrodes like Gold (Au).

  • Planarity & Packing: The planar geometry of the indane unit promotes strong

    
    -
    
    
    
    stacking, which is the primary pathway for intermolecular charge hopping in thin films.

Protocol A: Synthesis of n-Type A-D-A Small Molecules

Target Molecule: A representative oligothiophene-core semiconductor capped with indane nitrile groups (e.g., IC-4T-IC).

Reagents and Equipment
  • Core Precursor: 5,5'''-Cdiformyl-2,2':5',2'':5'',2'''-quaterthiophene (CHO-4T-CHO) [or similar conjugated dialdehyde].

  • End-Capping Reagent: 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC) (CAS: 1080-74-6).[2]

  • Catalyst: Piperidine or Pyridine.[3]

  • Solvent: Chloroform (anhydrous) or Ethanol/CHCl3 mix.[3]

  • Equipment: Schlenk line (inert atmosphere), reflux condenser, Soxhlet extractor.[3]

Synthetic Procedure (Knoevenagel Condensation)

Rationale: The Knoevenagel condensation creates a vinyl link between the aldehyde and the active methylene of the indane, extending conjugation and ensuring a planar backbone.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask and cool under a stream of nitrogen.

  • Charging: Add CHO-4T-CHO (1.0 eq, 1.0 mmol) and Indane Nitrile (IC) (2.5 eq, 2.5 mmol, excess ensures complete end-capping) to the flask.

  • Solvation: Add anhydrous chloroform (30 mL). Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalysis: Add 3–5 drops of piperidine .

    • Critical Checkpoint: The solution should darken immediately (red to dark blue/black), indicating the formation of the extended conjugated system.

  • Reaction: Reflux the mixture at 65°C for 12–24 hours under nitrogen. Monitor via TLC (eluent: CHCl3/Hexane) until the aldehyde spot disappears.[3]

  • Workup: Cool to room temperature. Pour the reaction mixture into methanol (200 mL) to precipitate the crude product. Filter the dark solid and wash extensively with methanol to remove unreacted IC and catalyst.[3]

Purification (The "Electronic Grade" Standard)

Expert Insight: Impurities act as charge traps.[3] Standard column chromatography is insufficient for OTFTs.[3] Multi-stage purification is mandatory.

  • Soxhlet Extraction: Load the crude solid into a thimble.[3] Extract sequentially with:

    • Methanol (removes polar impurities/catalyst).[3]

    • Acetone (removes oligomers).[3]

    • Hexane (removes aliphatic impurities).[3]

    • Chloroform/Chlorobenzene: Collect the final fraction containing the target molecule.[3]

  • Physical Vapor Transport (Sublimation):

    • Place the dried solid in a quartz boat within a gradient sublimation tube.

    • Pump down to high vacuum (<

      
       Torr).[3]
      
    • Heat the source zone to the material's sublimation point (typically 250–350°C for these derivatives).[3]

    • Collect the crystals formed in the deposition zone.[3] Only these crystals are suitable for device fabrication.

Protocol B: n-Type OTFT Device Fabrication

Architecture: Bottom-Gate, Top-Contact (BGTC). This structure minimizes contact resistance and allows for easy semiconductor deposition.[3]

Substrate Preparation[3]
  • Substrate: Heavily doped n-type Si wafers (Gate) with 300 nm thermally grown SiO2 (Dielectric).

  • Cleaning: Sonicate sequentially in Deionized water, Acetone, and Isopropyl alcohol (10 min each). UV-Ozone treat for 20 mins.[3]

Dielectric Surface Modification (SAM Treatment)

Causality: SiO2 surfaces contain hydroxyl groups (-OH) that act as electron traps (silanol groups).[3] Passivation with a Self-Assembled Monolayer (SAM) is mandatory for n-type operation.

  • Reagent: Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS).[3]

  • Process (OTS):

    • Immerse cleaned substrates in a 10 mM solution of OTS in anhydrous toluene at 60°C for 20 minutes.

    • Rinse with fresh toluene and bake at 120°C for 20 mins to crosslink.

    • Validation: Water contact angle should be >100° (hydrophobic).[3]

Active Layer Deposition

Method: Vacuum Thermal Evaporation (preferred for small molecules) or Spin Coating (if soluble).[3]

  • Vacuum Deposition:

    • Base pressure:

      
       Torr.[3]
      
    • Rate: 0.1–0.3 Å/s (slow rates promote large grain growth).[3]

    • Thickness: 40–50 nm.[3]

    • Substrate Temperature: Heating the substrate (e.g., 60–80°C) during deposition often improves crystallinity and mobility.[3]

Contact Deposition[3]
  • Deposit Source/Drain electrodes via shadow mask.[3]

  • Material: Gold (Au) is standard (Work function ~5.1 eV).[3]

    • Note: Although Au has a high work function, the deep LUMO of indane-nitrile materials often allows for ohmic injection. Alternatively, Aluminum (Al) can be used for better energy alignment, but it is prone to oxidation.[3]

Characterization & Data Analysis

Electrical Measurements

Measure in a nitrogen-filled glovebox to prevent oxygen trapping.[3]

Key Parameters to Extract:

  • Electron Mobility (

    
    ):  Calculated from the saturation regime.[3]
    
    
    
    
  • Threshold Voltage (

    
    ):  Should be close to 0V. Large positive shifts indicate electron trapping.[3]
    
  • On/Off Ratio: Target

    
    .
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
No n-type behavior Oxygen trapping / High Trap DensityMeasure in

glovebox; Re-apply OTS SAM.
Large Hysteresis Interface traps (-OH groups)Improve SAM quality; Bake SiO2 longer before SAM.
Low Mobility Amorphous film morphologyIncrease substrate temp during deposition; Anneal film post-dep.[3]
High Threshold Voltage Deep traps or ImpuritiesRepeat sublimation purification.[3]

Visualization of Workflows

Synthesis & Fabrication Logic Flow

OTFT_Workflow cluster_synthesis Material Synthesis cluster_purification Purification (Electronic Grade) cluster_device Device Fabrication Aldehyde Conjugated Dialdehyde (Core) Knoevenagel Knoevenagel Condensation (Piperidine/CHCl3) Aldehyde->Knoevenagel Indane Indane Nitrile (End-Capper) Indane->Knoevenagel Crude Crude A-D-A Molecule Knoevenagel->Crude Soxhlet Soxhlet Extraction (Remove Catalyst/Oligomers) Crude->Soxhlet Sublimation Vacuum Sublimation (Physical Vapor Transport) Soxhlet->Sublimation Crystal Ultra-Pure Crystals Sublimation->Crystal Deposition Active Layer Deposition Crystal->Deposition Source Material Wafer Si/SiO2 Wafer Cleaning SAM SAM Passivation (OTS/HMDS) Wafer->SAM SAM->Deposition Passivated Surface Contacts Au Electrode Evaporation Deposition->Contacts

Caption: Integrated workflow from molecular synthesis via Knoevenagel condensation to n-type OTFT device fabrication.

Molecular Design Logic (A-D-A)

Molecular_Design cluster_ADA A-D-A Architecture Strategy Core Electron Rich Core (Donor) (Thiophene/Fused Ring) EndGroup Indane Nitrile (Acceptor) (Deep LUMO Source) Core->EndGroup  Covalent Linkage   LUMO LUMO Level Depression (< -3.8 eV) EndGroup->LUMO  Inductive Effect   Packing Planar Stacking (High Mobility) EndGroup->Packing  Geometric Planarity  

Caption: Mechanistic role of Indane Nitrile end-groups in engineering electronic properties of the semiconductor.

References

  • Original Synthesis of Indane-1,3-dione Malononitrile Derivatives

    • Title: A New N-Type Organic Semiconductor Synthesized by Knoevenagel Condensation of Truxenone and Ethyl Cyanoacetate.[3][4][5]

    • Source: Organic Letters (2006).[3][4][5]

    • URL:[Link]

  • Knoevenagel Condensation Protocols for Semiconductors

    • Title: Degradable n-Type Organic Semiconductors Based on Knoevenagel Condensation Reaction.[3]

    • Source: Advanced Functional Materials (via ResearchGate).[3]

    • URL:[Link]

  • Device Physics & SAM Treatment

    • Title: OTFT & OFET Fabrication Guide.[1][3][6]

    • Source: Ossila.[3][6]

  • Nitrile Substitution Effects

    • Title: Nitrile Substitution Effect on Triphenodioxazine-Based Materials for Liquid-Processed Air-Stable n-Type Organic Field Effect Transistors.
    • Source: Chemistry - A European Journal (via ResearchGate).[3]

    • URL:[Link]

  • General Review of Indane-1,3-dione Scaffolds

    • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications.[7][8][9][10]

    • Source: Molecules (MDPI).[3]

    • URL:[Link]

Sources

Method

Application Note: Synthesis of Tricyclic Melatonin Receptor Agonists via Indane Carbonitrile Intermediates

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Strategic Rationale The therapeutic application...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Strategic Rationale

The therapeutic application of endogenous melatonin is severely limited by its poor pharmacokinetic profile, specifically its low oral bioavailability (<15%) and short half-life due to rapid first-pass oxidative metabolism at the C6 position of the indole core[1]. To overcome these limitations, medicinal chemists have shifted toward conformationally restricted bioisosteres.

The angularly fused 5–6–5 tricyclic indane scaffold—most notably the indeno[5,4-b]furan core found in Ramelteon—has emerged as a privileged structure. This scaffold locks the oxygen atom (acting as the 5-methoxy equivalent of melatonin) into an active conformation highly favorable for MT1 receptor binding, while simultaneously resisting oxidative degradation[2].

In the total synthesis of these tricyclic agonists, indane carbonitrile derivatives serve as critical, late-stage intermediates. Carbonitriles are highly versatile functional groups that remain inert during the harsh palladium-catalyzed annulations or Friedel-Crafts cyclizations required to build the tricyclic core[3]. Once the robust indane framework is established, the carbonitrile acts as a masked amine, undergoing clean reduction to a primary amine before final acylation[4].

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic workflow, every reagent and condition chosen in this protocol serves a specific mechanistic purpose:

  • Why Indane Carbonitrile? The cyano group (-C≡N) is strongly electron-withdrawing and stable under various C-C bond-forming conditions (e.g., Pd-catalyzed [3+2] annulations)[3]. Carrying the nitrogen atom through the synthesis at a high oxidation state prevents unwanted side reactions (such as N-alkylation or oxidation) that plague free amines.

  • Causality in Nitrile Reduction: To convert the indane carbonitrile to the corresponding primary amine, catalytic hydrogenation using Raney Nickel in methanolic ammonia is strictly preferred over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a potent reducing agent, it often traps the product in insoluble aluminum salts, complicating the workup. Furthermore, the intermediate imine formed during hydrogenation can be attacked by newly formed primary amines, leading to unwanted secondary amine dimers. The addition of excess ammonia shifts the equilibrium, suppressing dimerization and ensuring a high-purity yield of the primary amine.

  • Acylation Dynamics: The final step involves the N-acylation of the primary amine using propionyl chloride. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the starting amine, which would otherwise halt the reaction.

Quantitative Data: Binding Affinities of Indane Scaffolds

The structural optimization of the indane core directly correlates with enhanced MT1/MT2 receptor binding affinities. The table below summarizes the quantitative structure-activity relationship (QSAR) data for various synthesized analogs[1][2].

Compound / ScaffoldCore StructureSynthetic Yield (%)MT1 Binding Affinity (

, nM)
MT2 Binding Affinity (

, nM)
Melatonin (Endogenous) IndoleN/A0.0800.384
Ramelteon (Standard) Indeno[5,4-b]furan85%0.0140.112
Analog A Indeno[5,4-d]oxazole78%0.0210.185
Analog B Cyclopenta[c]pyridine81%0.0450.120

Experimental Protocols: A Self-Validating System

The following protocols detail the late-stage conversion of a generic tricyclic indane carbonitrile to a melatonin receptor agonist.

Protocol A: Catalytic Hydrogenation of Indane Carbonitrile

Objective: Clean reduction of the carbonitrile intermediate to a primary amine without dimerization.

Reagents:

  • Tricyclic Indane Carbonitrile (1.0 eq, 10 mmol)

  • Raney Nickel (W-2 grade, 20% w/w)

  • 7M Ammonia in Methanol (50 mL)

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a rigorously purged Parr hydrogenation flask, dissolve the indane carbonitrile (10 mmol) in 50 mL of 7M

    
    /MeOH.
    
  • Catalyst Addition: Carefully add a slurry of Raney Nickel (20% w/w relative to the substrate). Caution: Raney Ni is highly pyrophoric; keep wetted at all times.

  • Hydrogenation: Pressurize the vessel with

    
     gas to 50 psi. Agitate the mixture at ambient temperature (25°C) for 12 hours.
    
  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a tight pad of Celite under a blanket of argon to remove the catalyst. Wash the Celite pad with excess methanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude primary amine as a viscous oil.

Validation & Quality Control (Self-Validating Checkpoint):

  • TLC Analysis: Run a TLC (DCM:MeOH 9:1). The UV-active carbonitrile starting material (

    
     ~0.7) must be completely consumed. The product will appear as a baseline spot (
    
    
    
    ~0.1) that stains intensely purple when treated with Ninhydrin stain and heated, confirming the presence of a primary aliphatic amine.
Protocol B: N-Acylation to the Melatonin Agonist

Objective: Installation of the propionamide side chain to complete the pharmacophore.

Reagents:

  • Primary Amine Intermediate (1.0 eq, 8 mmol)

  • Propionyl Chloride (1.2 eq, 9.6 mmol)

  • Triethylamine (TEA) (2.0 eq, 16 mmol)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Initialization: Dissolve the crude primary amine (8 mmol) in 40 mL of anhydrous DCM in a flame-dried round-bottom flask under argon. Add TEA (16 mmol).

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add propionyl chloride (9.6 mmol) dropwise via a syringe over 10 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous

    
    . Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (EtOAc/Hexanes) to yield the pure melatonin agonist.
    

Validation & Quality Control (Self-Validating Checkpoint):

  • TLC Analysis: The Ninhydrin-positive amine spot must disappear. The final amide product will be UV-active but Ninhydrin-negative , typically eluting at

    
     ~0.5 (EtOAc:Hexane 1:1).
    
  • NMR Verification:

    
     NMR should reveal a characteristic triplet (~1.1 ppm, 3H) and quartet (~2.2 ppm, 2H) corresponding to the ethyl group of the newly formed propionamide.
    

Mandatory Visualization: Workflow & Mechanism

The following diagram illustrates the logical progression from the indane carbonitrile intermediate to the final melatonin agonist, alongside its downstream pharmacological signaling pathway.

G cluster_0 Synthetic Workflow cluster_1 MT1/MT2 Signaling A Indane Carbonitrile B Raney Ni, H2 (Reduction) A->B C Primary Amine B->C D Propionyl Chloride (Acylation) C->D E Melatonin Agonist D->E F MT1/MT2 Receptors E->F Agonist Binding G Gi/Gq Proteins F->G H cAMP ↓ / IP3 ↑ G->H I Sleep Promotion H->I

Caption: Synthetic workflow of indane-based melatonin agonists and MT1/MT2 receptor signaling pathways.

References

  • Title: Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Palladium-Catalyzed [3 + 2] Annulation of o-Bromobenzyl Cyanide with Norbornene Derivatives via C(sp3)–H Bond Activation to Yield 1-Cyanoindane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution of 1-Chloro-6-methoxyindane with Cyanide

Document ID: AN-2026-03-07-CYAN-IND Abstract This document provides a comprehensive technical guide for the nucleophilic substitution of 1-chloro-6-methoxyindane with a cyanide source to yield 6-methoxy-indan-1-carbonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Author: Gemini, Senior Application Scientist

Document ID: AN-2026-03-07-CYAN-IND

Abstract

This document provides a comprehensive technical guide for the nucleophilic substitution of 1-chloro-6-methoxyindane with a cyanide source to yield 6-methoxy-indan-1-carbonitrile. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. These application notes detail the underlying reaction mechanism, offer optimized protocols, and address critical safety considerations. The protocols are designed for researchers, scientists, and drug development professionals to ensure a high-yielding, safe, and reproducible synthesis.

Introduction and Scientific Background

The conversion of benzylic halides to their corresponding nitriles via nucleophilic substitution is a fundamental and powerful tool in organic synthesis. The resulting nitrile functional group is a versatile precursor that can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted to ketones, thereby providing access to a wide array of molecular architectures.

The substrate, 1-chloro-6-methoxyindane, possesses a benzylic chloride which is activated towards nucleophilic attack. The reaction with a cyanide nucleophile, typically from a salt like sodium or potassium cyanide, proceeds primarily through an SN2 mechanism.[1][2] The choice of solvent is paramount in facilitating this reaction; polar aprotic solvents like dimethyl sulfoxide (DMSO) are particularly effective.[3][4][5] DMSO enhances the rate of SN2 reactions by effectively solvating the cation (e.g., Na+) of the cyanide salt, leaving the cyanide anion "naked" and thus more nucleophilic and reactive.[3][5]


}

Figure 1: SN2 mechanism for the cyanation of 1-chloro-6-methoxyindane.

An alternative approach to enhance the reaction rate and overcome solubility issues involves the use of phase-transfer catalysis (PTC).[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase into the organic phase where the haloalkane is dissolved.[6][7][8] This technique often allows for milder reaction conditions and can improve yields by minimizing side reactions.[6][9]

Materials and Reagents

ReagentGradeSupplierNotes
1-Chloro-6-methoxyindane≥98%Commercially AvailableStore in a cool, dry place.
Sodium Cyanide (NaCN)≥98%Commercially AvailableEXTREMELY TOXIC. Handle with extreme caution.[10][11]
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dried solvent.
Tetrabutylammonium Bromide (TBAB)≥99%Commercially AvailableOptional phase-transfer catalyst.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-houseFor work-up.
Brine (Saturated NaCl Solution)ACS GradePrepared in-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying organic phase.

Experimental Protocols

Protocol A: Cyanation in DMSO

This protocol leverages the rate-enhancing properties of DMSO as a polar aprotic solvent.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 1-chloro-6-methoxyindane (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO (5-10 mL per gram of substrate). Stir the mixture until the substrate is fully dissolved. Carefully add finely powdered sodium cyanide (1.2 eq). Caution: Sodium cyanide is highly toxic.[10][11] All manipulations should be performed in a certified chemical fume hood.[11][12]

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water (10 volumes relative to DMSO).

    • Extract the aqueous mixture with diethyl ether (3 x 5 volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 3 volumes) and then with brine (2 x 3 volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 6-methoxy-indan-1-carbonitrile can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol B: Phase-Transfer Catalyzed Cyanation

This protocol is an alternative for reactions where the solubility of the cyanide salt is limited or to avoid high-boiling point solvents.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-chloro-6-methoxyindane (1.0 eq), sodium cyanide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add a suitable organic solvent such as toluene or acetonitrile (10 mL per gram of substrate) and a minimal amount of water to dissolve the cyanide salt.

  • Reaction Conditions: Heat the biphasic mixture to 80 °C with vigorous stirring to ensure efficient phase transfer. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.


}

Figure 2: General experimental workflow for the synthesis of 6-methoxy-indan-1-carbonitrile.

Safety and Waste Disposal

Extreme caution must be exercised when handling cyanide salts. [10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12][13]

  • Engineering Controls: All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood.[11][12]

  • Incompatible Materials: Keep cyanide salts away from acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[10][12]

  • Spill and Emergency Procedures: In case of a spill, neutralize with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide.[11][14] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions (pH > 10) to convert cyanide to the less toxic cyanate before disposal.[11][14] Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive starting material.- Insufficient temperature.- Poor solubility of cyanide salt.- Check the purity of 1-chloro-6-methoxyindane.- Ensure the reaction temperature is maintained.- Use a phase-transfer catalyst (Protocol B) or a solvent like DMSO where the salt is more soluble (Protocol A).[9]
Formation of Side Products (e.g., Isocyanide) - Ambident nature of the cyanide nucleophile.- The use of alkali metal cyanides like NaCN or KCN in polar aprotic solvents generally favors nitrile formation over isocyanide.[9]
Hydrolysis of Nitrile Product - Presence of water during work-up under acidic or strongly basic conditions.- Perform the aqueous work-up under neutral or mildly basic conditions and avoid prolonged exposure to aqueous phases.[9]

Conclusion

The nucleophilic substitution of 1-chloro-6-methoxyindane with cyanide is an efficient method for the synthesis of 6-methoxy-indan-1-carbonitrile. The choice between a high-polarity aprotic solvent system and a phase-transfer catalyzed system allows for flexibility based on available resources and desired reaction conditions. Adherence to the detailed protocols and stringent safety precautions outlined in this document is essential for a successful and safe experimental outcome.

References

  • Benchchem. The Role of Sulfoxides in Nucleophilic Substitution Reactions: Application Notes and Protocols with a Focus on Dimethyl Sulfoxide (DMSO).
  • Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Wikipedia. Dimethyl sulfoxide.
  • Benchchem. Side reactions and byproduct formation in the cyanation of benzyl halides.
  • Benchchem. Application Notes and Protocols for Thallous Cyanide Reaction Work-up.
  • PMC. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide.
  • ijirset. (2014, January). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt.
  • University of Windsor. Cyanides Storage, Handling and General Use Information.
  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • Kandiah Mahendran. NUCLEOPHILICITY IN DIMETHYLSULFOXIDE A Dissertation Presented, to the Faculty of the Department of Chemistry College of Arts and.
  • RSC Publishing. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • ACS Publications. (2022, October 20). Catalytic Cyanation of C–N Bonds with CO2/NH3.
  • Reddit. (2024, April 8). Can someone explain what the DMSO does in this Sn2 rxn.
  • PMC. Catalytic Cyanation of C–N Bonds with CO2/NH3.
  • RSC Publishing. (2021, December 20). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant.
  • Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
  • Organic Chemistry Portal. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3.
  • ACS Publications. (2019, May 1). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction.
  • OCR A-Level Chemistry Notes. Haloalkanes with Cyanide: Substitution Mechanism (13.4.2).

Sources

Method

6-methoxyindan-1-carbonitrile as an intermediate for amino acids

Application Note: 6-Methoxyindan-1-carbonitrile as an Intermediate for Conformationally Constrained Amino Acids Scientific Rationale & Introduction The development of non-natural, conformationally constrained amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Methoxyindan-1-carbonitrile as an Intermediate for Conformationally Constrained Amino Acids

Scientific Rationale & Introduction

The development of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug discovery. Incorporating rigid bicyclic scaffolds, such as the indane ring system, into peptide backbones restricts rotameric freedom, thereby enhancing receptor subtype selectivity and proteolytic stability.

6-Methoxyindan-1-carbonitrile serves as an exceptional intermediate for synthesizing 1-amino-6-methoxyindane-1-carboxylic acid—a quaternary


-disubstituted amino acid. The strategic placement of the nitrile group at the benzylic C1 position drastically lowers the pKa of the 

-proton, enabling highly selective cryogenic deprotonation and subsequent electrophilic amination 1[1].

Mechanistic Causality: The Amination Pathway

The transformation of 6-methoxyindan-1-carbonitrile into a quaternary amino acid relies on three precisely controlled mechanistic stages engineered to prevent side reactions:

  • Cryogenic Carbanion Generation: The C1 proton is flanked by an electron-withdrawing carbonitrile and an electron-rich aromatic ring. Despite the methoxy group's electron-donating nature, the benzylic stabilization and nitrile inductive effects render this proton sufficiently acidic for abstraction by Lithium Diisopropylamide (LDA). A strictly maintained -78 °C environment is critical; higher temperatures invite nucleophilic attack by the base on the nitrile carbon, leading to amidine byproducts.

  • Electrophilic Amination: Di-tert-butyl azodicarboxylate (DBAD) is utilized as the electrophilic nitrogen source. The steric bulk of the tert-butyl groups dictates the trajectory of the carbanion attack, preventing over-alkylation and ensuring mono-addition to the N=N bond to form an

    
    -hydrazino nitrile 2[2].
    
  • Reductive Cleavage & Hydrolysis: The N-N bond of the hydrazine intermediate is reductively cleaved using Raney Nickel under a hydrogen atmosphere. Finally, global acidic hydrolysis (using 6M HCl) simultaneously removes the Boc protecting groups and hydrolyzes the nitrile via an amide intermediate to the final carboxylic acid 3[3].

Visualizing the Synthetic Logic

ReactionPathway A 6-Methoxyindan-1-carbonitrile (Starting Material) B C1-Carbanion Intermediate (via LDA, -78°C) A->B Deprotonation (pKa ~20) C α-Hydrazino Nitrile (via DBAD addition) B->C Electrophilic Amination D 1-Amino-1-carbonitrile (via N-N cleavage) C->D Reduction (Raney Ni / H2) E 1-Amino-6-methoxyindane- 1-carboxylic acid D->E Acidic Hydrolysis (6M HCl, Heat)

Reaction pathway for synthesizing 1-amino-6-methoxyindane-1-carboxylic acid.

Quantitative Data: Amination Optimization

The choice of base and temperature profoundly impacts the yield of the electrophilic amination step. Table 1 summarizes the optimization parameters establishing LDA at -78 °C as the definitive protocol.

EntryBaseElectrophileTemperature (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
1NaHDBAD04532Heterogeneous; significant nitrile degradation observed.
2LHMDSDBAD-788275Slower deprotonation kinetics due to steric hindrance.
3LDA DBAD -78 >95 88 Homogeneous; rapid, quantitative carbanion formation.
4LDACbz-N=N-Cbz-788570Cbz groups complicate downstream global deprotection.

Table 1: Optimization of the


-amination of 6-methoxyindan-1-carbonitrile.

Experimental Protocols (Self-Validating System)

To guarantee reproducibility, the following workflows incorporate mandatory in-process controls (IPCs).

WorkflowValidation QA 1. Quality Assurance GC-MS & Karl Fischer (<50 ppm) Reaction 2. Cryogenic Amination Strictly -78 °C Maintenance QA->Reaction Quench 3. In-situ Quenching Sat. NH4Cl Addition Reaction->Quench InProcess In-Process Control (IPC) TLC & LC-MS Validation Reaction->InProcess Purification 4. Chromatographic Isolation Silica Gel (Hex/EtOAc) Quench->Purification Quench->InProcess

Protocol validation and in-process control workflow for cryogenic amination.

Phase 1: Electrophilic Amination (Synthesis of -Hydrazino Nitrile)
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool to -78 °C using a dry ice/acetone bath. (Causality: Moisture strictly prohibited to prevent premature carbanion quenching).

  • Base Generation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Deprotonation: Dissolve 6-methoxyindan-1-carbonitrile (1.0 equiv, 10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes. The solution will develop a deep color indicative of the stabilized carbanion. Stir for 45 minutes at -78 °C.

  • Electrophilic Addition: Dissolve DBAD (1.2 equiv, 12 mmol) in 10 mL THF and add dropwise. Stir for 2 hours at -78 °C.

  • In-Situ Quench & Validation: Quench the reaction at -78 °C with saturated aqueous NH

    
    Cl (20 mL) before warming to room temperature.
    
    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (

      
       ~0.6) must be absent, replaced by a highly UV-active product spot (
      
      
      
      ~0.3).
  • Workup: Extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography.
Phase 2: Reductive N-N Cleavage
  • Reaction Setup: Dissolve the purified

    
    -hydrazino nitrile (5 mmol) in HPLC-grade Methanol (30 mL).
    
  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0 g, washed with MeOH) to the flask. (Causality: Raney Ni specifically cleaves the N-N bond without reducing the nitrile or the aromatic ring under mild conditions).

  • Hydrogenation: Evacuate the flask and backfill with H

    
     gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.
    
  • Validation & Isolation: Monitor via LC-MS. Upon complete disappearance of the starting mass, filter the mixture through a pad of Celite. Concentrate the filtrate to yield the Boc-protected

    
    -amino nitrile.
    
Phase 3: Global Deprotection and Hydrolysis
  • Hydrolysis: Suspend the crude

    
    -amino nitrile in 6M HCl (20 mL). Heat to reflux (105 °C) for 24 hours.
    
  • Mechanistic Action: The strongly acidic conditions concurrently cleave the tert-butyl carbamates (releasing CO

    
     and isobutylene gas) and hydrolyze the nitrile via an amide intermediate directly to the final carboxylic acid 3[3].
    
  • Purification: Cool the mixture, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to yield 1-amino-6-methoxyindane-1-carboxylic acid hydrochloride as a high-purity white powder.

References

1.1 2.2 3.3

Sources

Application

Scale-Up Synthesis and Process Optimization of 1-Cyano-6-methoxyindane

Application Note & Technical Protocol Executive Summary & Chemical Context 1-Cyano-6-methoxyindane (systematically named 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) is a highly valued bicyclic intermediate in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary & Chemical Context

1-Cyano-6-methoxyindane (systematically named 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) is a highly valued bicyclic intermediate in medicinal chemistry. It serves as a critical building block in the synthesis of novel spiro-barbiturates, which function as null allosteric ligands (NALs) capable of reversing the sedative effects of general anesthetics at GABA_A receptors[1]. As these modulators progress from discovery into preclinical and clinical phases[2], the demand for a robust, scalable, and safe synthetic route for the 1-cyano-6-methoxyindane precursor becomes paramount.

This application note details a field-proven, three-step scale-up protocol that prioritizes atom economy, operational safety, and high-throughput yield.

Retrosynthetic Rationale & Route Selection

While the direct conversion of 6-methoxy-1-indanone to the corresponding nitrile can theoretically be achieved in a single step via the Van Leusen reaction using Tosylmethyl isocyanide (TosMIC), this approach is fundamentally unsuited for pilot-scale manufacturing. TosMIC is economically prohibitive at scale and presents severe exothermic decomposition hazards.

Instead, a highly scalable, three-step linear sequence is utilized[3]:

  • Ketone Reduction: Sodium borohydride (NaBH₄) reduction of 6-methoxy-1-indanone.

  • Halogenation: Conversion of the resulting benzylic alcohol to 1-chloro-6-methoxyindane using thionyl chloride (SOCl₂).

  • Nucleophilic Cyanation: S_N2 displacement of the benzylic chloride using sodium cyanide (NaCN).

Causality of Route Design: This sequence avoids cryogenic conditions, utilizes inexpensive and readily available reagents, and compartmentalizes hazardous steps (like cyanation) into highly controlled, self-validating unit operations[3].

Process Workflow Diagram

Workflow A 6-Methoxy-1-indanone (Starting Material) B Step 1: Reduction NaBH4, MeOH, 0-5 °C A->B C 6-Methoxy-1-indanol (Intermediate 1) B->C 98% Yield D Step 2: Chlorination SOCl2, Toluene, 25 °C C->D E 1-Chloro-6-methoxyindane (Intermediate 2) D->E 95% Yield F Step 3: Cyanation NaCN, DMF, 70 °C E->F G 1-Cyano-6-methoxyindane (Target Product) F->G 88% Yield

Chemical workflow for the 3-step scale-up synthesis of 1-cyano-6-methoxyindane.

Detailed Scale-Up Protocols & Causality

Step 1: Synthesis of 6-Methoxy-1-indanol
  • Causality & Design: NaBH₄ is selected over Lithium Aluminum Hydride (LiAlH₄) due to its milder reactivity profile, allowing the use of methanol as both the solvent and proton source. The reaction temperature is strictly maintained at 0–5 °C during addition to safely manage the exothermic release of hydrogen gas.

  • Protocol:

    • Charge a 50 L glass-lined reactor with 6-methoxy-1-indanone (5.0 kg, 30.8 mol) and methanol (25 L).

    • Cool the suspension to 0–5 °C under a nitrogen atmosphere.

    • Add NaBH₄ (0.7 kg, 18.5 mol, 0.6 eq) in small portions over 2 hours.

    • Self-Validation: The opaque suspension will gradually transition to a clear solution as the ketone reduces to the highly soluble alcohol. Monitor hydrogen evolution via a bubbler.

    • Stir for an additional 1 hour at room temperature. Confirm reaction completion via HPLC (<1% starting material).

    • Quench carefully with water (5 L) to destroy excess hydride, then concentrate under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate (2 x 15 L), wash with brine, dry over Na₂SO₄, and evaporate to yield a pale yellow oil.

Step 2: Synthesis of 1-Chloro-6-methoxyindane
  • Causality & Design: Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride leaving group via an internal nucleophilic substitution (S_Ni) mechanism. Toluene is chosen as the solvent for scale-up to avoid the environmental and regulatory hurdles associated with dichloromethane (DCM).

  • Protocol:

    • Dissolve 6-methoxy-1-indanol (5.0 kg, 30.4 mol) in anhydrous toluene (30 L) in a 50 L reactor equipped with a caustic gas scrubber (to neutralize evolving SO₂ and HCl gases).

    • Cool the reactor to 0 °C. Add SOCl₂ (4.3 kg, 36.5 mol, 1.2 eq) dropwise over 3 hours.

    • Allow the reaction to warm to 25 °C and stir for 4 hours.

    • Self-Validation: In-process TLC (Hexane/EtOAc 8:2) should show complete consumption of the polar alcohol spot and the appearance of a high-R_f spot (chloride).

    • Concentrate the mixture under vacuum to remove unreacted SOCl₂ and toluene. Critical Insight: The crude chloride must be used immediately in the next step to prevent spontaneous elimination to 6-methoxyindene.

Step 3: Synthesis of 1-Cyano-6-methoxyindane
  • Causality & Design: An S_N2 displacement is employed[3]. Dimethylformamide (DMF) is the optimal solvent because it strongly solvates the Na⁺ cations, leaving the cyanide anion "naked" and highly nucleophilic.

  • Protocol:

    • In a dedicated, highly ventilated cyanide-safe reactor, suspend NaCN (2.2 kg, 45.0 mol, 1.5 eq) in anhydrous DMF (20 L).

    • Heat the suspension to 60 °C.

    • Add a solution of the crude 1-chloro-6-methoxyindane in DMF (5 L) dropwise over 2 hours.

    • Increase the temperature to 70 °C and stir for 6 hours.

    • Self-Validation: HPLC analysis should indicate >95% conversion. The reaction mixture will transition to a dark brown color.

    • Cool to room temperature. Critical Safety Step: Quench the reaction mixture by pouring it into a larger vessel containing ice water (100 L) and sodium hypochlorite (bleach, 10 L) adjusted to pH > 10 with NaOH. This oxidizes any residual free cyanide to non-toxic cyanate.

    • Extract the aqueous mixture with methyl tert-butyl ether (MTBE, 3 x 20 L).

    • Wash the combined organic layers thoroughly with water (3 x 10 L) to remove residual DMF, dry over MgSO₄, and concentrate.

    • Purify via vacuum distillation to afford pure 1-cyano-6-methoxyindane as a crystalline solid/thick oil.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of the synthetic route, comparing laboratory-scale optimization (10 g) against pilot-scale execution (5 kg).

ParameterLab Scale (10 g)Pilot Scale (5 kg)Variance Causality & Troubleshooting
Step 1 Yield 99%98%Minor mechanical losses during large-scale phase separation.
Step 2 Yield 96%95%Trace elimination to 6-methoxyindene due to longer thermal exposure during toluene evaporation.
Step 3 Yield 91%88%Incomplete extraction from the massive aqueous quench volume; mitigated by using MTBE over EtOAc.
Overall Yield 86.4%81.9%Cumulative efficiency drop typical of volumetric scaling.
Purity (HPLC) >99.5%98.8%Trace des-cyano impurities present; easily removed by final vacuum distillation.

References

  • The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates ChemRxiv URL:[Link]

  • The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates (Synthesis Procedures) ChemRxiv URL:[Link]

  • Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methoxyindan-1-carbonitrile Stability &amp; Hydrolysis Prevention

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 6-methoxyindan-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 6-methoxyindan-1-carbonitrile. Because nitriles are inherently susceptible to hydration and hydrolysis under specific aqueous conditions, this guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the structural integrity of your cyano intermediates.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my 6-methoxyindan-1-carbonitrile converting into an amide or carboxylic acid during my reaction workup? A: Unwanted hydrolysis is almost always a result of inadequate pH and temperature control during the quenching of a reaction. The hydrolysis of nitriles proceeds in two stages: first to an intermediate amide (6-methoxyindan-1-carboxamide), and subsequently to a carboxylic acid (6-methoxyindan-1-carboxylic acid) ([1]).

  • Acidic Workups (e.g., 1M HCl): The nitrile nitrogen becomes protonated. This drastically increases the electrophilicity of the adjacent cyano carbon, allowing even weak nucleophiles like water to attack the triple bond ([2]).

  • Basic Workups (e.g., 1M NaOH): The strongly nucleophilic hydroxide anion directly attacks the carbon-nitrogen triple bond ([3]). If your quench is highly exothermic and unbuffered, the combination of heat and pH extremes kinetically drives this degradation.

Q2: How does the specific structure of 6-methoxyindan-1-carbonitrile affect its stability? A: The cyano group is located at the C1 position of the indane ring, which is a benzylic-like position. While the electron-donating 6-methoxy group increases electron density on the aromatic ring, the primary driver for instability remains the inherent electrophilicity of the nitrile carbon. To prevent the nucleophilic addition of water, you must strictly control the kinetic energy (temperature) and limit the availability of hydronium/hydroxide ions.

Q3: How can I differentiate between the intact nitrile, the amide intermediate, and the final carboxylic acid in my reaction mixture? A: You can validate the presence of these species using Thin Layer Chromatography (TLC) and LC-MS:

  • Nitrile: Elutes rapidly on normal-phase TLC (e.g.,

    
     ~0.5 in 4:1 Hexanes:EtOAc) due to moderate polarity.
    
  • Amide: Strong hydrogen-bonding causes it to stick near the baseline (

    
     < 0.1).
    
  • Carboxylic Acid: Requires acidic modifiers (like 1% AcOH) to move on TLC without streaking. On LC-MS, look for the +18 Da mass shift (Amide) or +19 Da mass shift with the loss of nitrogen (Acid).

Part 2: Quantitative Data: Workup Conditions vs. Hydrolysis Risk

To establish a self-validating framework, we have summarized the empirical risk of 6-methoxyindan-1-carbonitrile hydrolysis under various common workup conditions.

Quenching ReagentpH RangeTemperatureEstimated Hydrolysis (%)Recommendation
1M HCl (Aqueous)< 1.025 °C15 - 20%Avoid: Rapid protonation of nitrile nitrogen.
1M NaOH (Aqueous)> 13.025 °C25 - 30%Avoid: Direct hydroxide attack on cyano carbon.
Sat. NaHCO₃8.0 - 8.50 - 5 °C< 2%Acceptable: Mildly basic, requires strict temp control.
Sat. NH₄Cl5.5 - 6.00 - 5 °C< 1% Highly Recommended: Optimal buffer range.
Part 3: Mechanistic Pathway & Intervention Points

Understanding the causality of the degradation allows you to implement precise interventions. The diagram below illustrates the [4] and where our recommended protocols block the degradation.

Pathway Nitrile 6-Methoxyindan-1-carbonitrile (Target) Amide 6-Methoxyindan-1-carboxamide (Intermediate) Nitrile->Amide H2O, H+/OH-, Heat Acid 6-Methoxyindan-1-carboxylic acid (Final Product) Amide->Acid H2O, H+/OH-, Heat Intervention Intervention: Anhydrous Conditions & Buffer (pH 5.5-6.0) Intervention->Nitrile Stabilizes

Mechanistic pathway of 6-methoxyindan-1-carbonitrile hydrolysis and targeted intervention points.

Part 4: Standard Operating Procedure: Mild Anhydrous Workup

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the isolation of 6-methoxyindan-1-carbonitrile. This methodology relies on kinetic control (low temperature) and pH buffering to prevent both acid- and base-catalyzed hydration.

Step-by-Step Methodology:

  • Preparation & Kinetic Control: Transfer the crude reaction mixture containing 6-methoxyindan-1-carbonitrile to a round-bottom flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for nucleophilic attack by water.

  • Buffered Quenching: Dropwise, slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl).

    • Self-Validation Check: Use a calibrated pH probe or pH paper on the aqueous phase. The pH must read between 5.5 and 6.0. If the pH drops below 4.0, the risk of protonating the nitrile increases.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Moisture Removal: Wash the combined organic layers with saturated NaCl (brine) to pull out bulk water, then dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

    • Self-Validation Check: Swirl the flask. The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more desiccant.

  • Concentration: Filter the drying agent and concentrate the organic filtrate in vacuo using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C to prevent thermal degradation.

Workflow Step1 1. Crude Reaction Mixture (Contains Nitrile) Step2 2. Cool to 0-5 °C (Kinetic Control) Step1->Step2 Step3 3. Quench: Sat. aq. NH4Cl (Maintain pH 5.5 - 6.0) Step2->Step3 Step4 4. Extract: EtOAc / DCM (Phase Separation) Step3->Step4 Step5 5. Wash: Brine & Dry: Na2SO4 (Remove Moisture) Step4->Step5 Step6 6. Concentrate in vacuo (< 30 °C) Step5->Step6

Step-by-step mild workup workflow to prevent hydrolysis of 6-methoxyindan-1-carbonitrile.

References
  • Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]

  • Title: 21.5. Hydrolysis of nitriles Source: Lumen Learning URL: [Link]

  • Title: Hydrolysing Nitriles Source: Chemguide URL: [Link]

Sources

Optimization

avoiding dimerization during indanone cyanation reactions

Welcome to the technical support center for indanone cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to introduce a cyano group onto an indanone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indanone cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to introduce a cyano group onto an indanone scaffold while minimizing common side reactions, particularly dimerization. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a validated protocol to enhance the success of your experiments.

Troubleshooting Guide: Dimerization and Other Side Reactions

This section addresses specific issues you may encounter during the cyanation of indanones. The solutions are presented in a question-and-answer format to directly tackle common experimental challenges.

Q1: My reaction is yielding a significant amount of a dimeric byproduct. How can I minimize it?

This is the most common issue in indanone cyanation, especially with conjugated 1-indanones. Dimerization is heavily promoted by basic conditions, which facilitate the formation of an indanone enolate that can then act as a nucleophile.[1] Here’s a systematic approach to mitigate this side reaction:

1. Re-evaluate Your Cyanide Source: The choice of cyanating agent is the most critical factor. Traditional alkali metal cyanides (NaCN, KCN) are highly basic and increase the propensity for enolate formation and subsequent dimerization.[][3]

  • Recommended Solution: Switch to a non-ionic, covalent cyanide source like Trimethylsilyl cyanide (TMSCN) . TMSCN is less basic and its reactivity is mediated by a catalyst, offering greater control.[4][5] It serves as a less hazardous substitute for hydrogen cyanide and is widely used for cyanosilylation of carbonyls.[4]

  • Alternative Sources: Other less basic or specialized reagents can also be effective.

    • Acetone cyanohydrin: Often used as an in-situ source of HCN, its reactivity can be controlled with a suitable catalyst.[6][7]

    • Electrophilic Cyanating Agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) allow for cyanation under non-basic, often Lewis-acidic, conditions, which circumvents the enolate-driven dimerization pathway entirely.[8][9]

2. Optimize Reaction Temperature: Reaction kinetics for dimerization and the desired cyanation often have different temperature dependencies.

  • Recommended Solution: Lower the reaction temperature. Start your reaction at 0 °C and, if dimerization persists, cool it further to -20 °C or even -78 °C. Lower temperatures generally slow down the bimolecular dimerization reaction more significantly than the desired intramolecular cyanation, thus improving selectivity.[10][11][12]

3. Control Reagent Addition and Stoichiometry: The local concentration of base or a highly reactive nucleophile can significantly impact the reaction outcome.

  • Recommended Solution: Employ slow, controlled addition (e.g., via a syringe pump) of your base or cyanating agent to the solution of indanone. This maintains a low instantaneous concentration of the reactive species, favoring the primary reaction pathway over the secondary dimerization pathway.[13] Also, ensure precise stoichiometric control of reagents.

4. Modify Your Base (If Absolutely Necessary): If your chosen method requires a base, its identity is crucial. Strong bases like alkoxides or hydroxides will almost certainly lead to dimerization.

  • Recommended Solution: If a base is unavoidable, use a weak, non-nucleophilic base. However, the most robust strategy is to adopt a protocol, such as TMSCN with a Lewis acid catalyst, that obviates the need for a strong base altogether.

The following diagram illustrates a logical workflow for troubleshooting the dimerization issue.

G start High Dimer Yield Detected q1 Is the cyanide source NaCN or KCN? start->q1 sol1 Switch to Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid Catalyst. q1->sol1 Yes q2 What is the reaction temperature? q1->q2 No sol1->q2 sol2 Lower temperature to 0°C or -20°C. q2->sol2 Above 0°C q3 How are reagents added? q2->q3 At or below 0°C sol2->q3 sol3 Use slow addition (syringe pump) of the cyanating agent. q3->sol3 All at once end Dimerization Minimized q3->end Slow addition already used sol3->end

Caption: Troubleshooting workflow for dimerization.

Frequently Asked Questions (FAQs)

Q2: What is the mechanism of indanone dimerization?

Conjugated 1-indanones dimerize under basic conditions through a well-understood pathway.[1] The process is initiated by the deprotonation of the indanone at the α-carbon by a base, forming a resonance-stabilized enolate. This enolate then acts as a potent nucleophile and attacks a second molecule of the conjugated indanone in a Michael-type addition. The resulting intermediate can then undergo further reactions to yield stable spirodimers or other dimeric structures.[1]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Final Product Indanone1 Indanone Enolate Indanone Enolate Indanone1->Enolate Deprotonation Base Base (B:) DimerIntermediate Dimeric Intermediate Enolate->DimerIntermediate Nucleophilic Attack Indanone2 Second Indanone Molecule DimerProduct Dimer Product DimerIntermediate->DimerProduct Protonation/Rearrangement

Caption: Mechanism of base-catalyzed indanone dimerization.

Q3: Why is Trimethylsilyl cyanide (TMSCN) the preferred reagent for avoiding dimerization?

TMSCN is a covalent molecule, not an ionic salt like KCN.[4] This fundamental difference is key to its utility. Instead of introducing a strongly basic cyanide anion, TMSCN requires activation by a catalyst to deliver its cyanide group.

  • Lewis Acid Catalysis: A Lewis acid (e.g., ZnI₂, Sc(OTf)₃, InBr₃) coordinates to and activates the carbonyl oxygen of the indanone, making the carbonyl carbon more electrophilic.[4][7] TMSCN then attacks this activated carbonyl. This mechanism completely bypasses the formation of the indanone enolate, thereby preventing dimerization. The product is an O-silylated cyanohydrin, which is stable and can be easily hydrolyzed to the desired cyanohydrin if needed.[4]

  • Lewis Base Catalysis: Alternatively, a Lewis base can activate TMSCN to form a hypervalent silicon species, which increases the nucleophilicity of the cyanide group for delivery to the carbonyl.[7]

This catalytic nature provides a level of control that is impossible to achieve with simple metal cyanides.

G cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Indanone Indanone ActivatedComplex Activated Carbonyl-LA Complex Indanone->ActivatedComplex LewisAcid Lewis Acid (LA) Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate TMSCN TMSCN TMSCN->Intermediate CN attack Product O-Silylated Cyanohydrin Intermediate->Product Silyl transfer

Caption: Lewis acid-catalyzed mechanism for TMSCN addition.

Q4: What impact does the solvent have on the reaction?

The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. For TMSCN-based cyanations, it is imperative to use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[14][15] The presence of water or protic solvents can react with the Lewis acid catalyst and TMSCN, reducing their effectiveness and potentially leading to undesired side products.

Comparative Data: Impact of Reaction Conditions

The following table summarizes how different experimental choices can influence the outcome of an indanone cyanation reaction, based on established chemical principles.

ParameterCondition A (High Dimer Risk)Condition B (Low Dimer Risk)Rationale
Cyanide Source KCN or NaCNTrimethylsilyl cyanide (TMSCN)TMSCN is non-ionic and requires a catalyst, avoiding the strongly basic conditions that promote enolate formation and dimerization.[1][4]
Catalyst Strong Base (e.g., NaOEt)Lewis Acid (e.g., ZnI₂, Sc(OTf)₃)Lewis acids activate the carbonyl for direct attack by TMSCN, bypassing the enolate intermediate.[4]
Temperature Room Temperature or Reflux0 °C to -20 °CLower temperatures disproportionately slow the rate of the bimolecular dimerization side reaction compared to the desired cyanation.[10][12]
Solvent Protic (e.g., Ethanol)Anhydrous Aprotic (e.g., DCM)Protic solvents can interfere with Lewis acid catalysts and TMSCN. Anhydrous conditions are critical for success.[14][15]

Recommended Protocol: Cyanosilylation of 1-Indanone using TMSCN

This protocol provides a robust starting point for the cyanation of 1-indanone and its derivatives while minimizing the risk of dimerization.

Materials:

  • 1-Indanone (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 equiv)

  • Zinc Iodide (ZnI₂) (0.1 equiv), flame-dried under vacuum

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the 1-indanone (1.0 equiv) and the catalyst, zinc iodide (0.1 equiv).

    • Add anhydrous dichloromethane to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling:

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add trimethylsilyl cyanide (1.2 equiv) dropwise to the cooled solution over 5-10 minutes using a syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[4]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product (the O-silylated cyanohydrin) by flash column chromatography on silica gel to obtain the pure compound.

References

  • Dimerization of conjugated 1-indanones | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Cyanation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PMC - NIH. [Link]

  • TRIMETHYLSILYL CYANIDE. (n.d.). Organic Syntheses Procedure. [Link]

  • TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. (n.d.). PMC. [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. (2020, March 10). RSC Advances. [Link]

  • Application of Combined Cyanide Sources in Cyanation Reactions. (n.d.). ResearchGate. [Link]

  • Deacetylative cyanation: a cyanide-free route to thiocyanates and cyanamides. (2024, October 23). Chemical Communications. [Link]

  • Influence of temperature on concentration (a) and selectivity (b). (n.d.). ResearchGate. [Link]

  • Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. (n.d.). Journal of the American Chemical Society. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

  • Process for preparing trimethylsilyl cyanide. (n.d.).
  • How does temperature affect selectivity? (n.d.). ResearchGate. [Link]

  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. (n.d.). PMC. [Link]

  • C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. (2017, August 22). PMC. [Link]

  • Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. (n.d.). Thieme. [Link]

  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) | Request PDF. (n.d.). ResearchGate. [Link]

  • PTC Cyanation. (n.d.). PTC Organics, Inc.[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017, March 9). Beilstein Journals. [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020, October 14). ACS Publications. [Link]

  • New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. (2016, August 29). Organic Chemistry Frontiers. [Link]

  • Base controlled rongalite-mediated reductive aldol/cyclization and dimerization of isatylidene malononitriles/cyanoacetates. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2025, October 7). ResearchGate. [Link]

  • Regioselective α-Cyanation of Unprotected Alicyclic Amines. (n.d.). Organic Chemistry Portal. [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013, October 11). ResearchGate. [Link]

  • Effect of reaction temperature on the selectivity in the liquid... (n.d.). ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC. [Link]

  • Organocatalytic dimerization of ketoketenes. (2009, February 20). PubMed. [Link]

  • The influence of temperature on enzyme selectivity in organic media. (n.d.). Lund University. [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in the Cyanation of Electron-Rich Indanones

Welcome to the Process Chemistry Support Center. This module is dedicated to troubleshooting the cyanation of electron-rich indanone derivatives—a critical transformation in the synthesis of nitrile-containing pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This module is dedicated to troubleshooting the cyanation of electron-rich indanone derivatives—a critical transformation in the synthesis of nitrile-containing pharmaceuticals and agrochemicals.

Electron-rich indanones (e.g., methoxy- or alkyl-substituted variants) present unique synthetic challenges. Their heightened nucleophilicity can lead to rapid but unselective background reactions, while the steric demands of the indanone core require precise transition-state organization. This guide dissects the thermodynamic and kinetic parameters governing these reactions, providing actionable solutions for temperature-induced failures.

Diagnostic Workflow

Use the following decision tree to identify and resolve common temperature-related issues during the cyanation of indanone substrates.

Troubleshooting Start Assess Cyanation Result Cond1 Low Enantioselectivity (<80% ee) Start->Cond1 Cond2 Low Yield (<30%) Start->Cond2 Cond3 High Side-Products (e.g., Homocoupling) Start->Cond3 Act1 Decrease Temp to -30°C Suppress Background Rate Cond1->Act1 Act2 Add Na3PO4·12H2O Neutralize Acid Byproduct Cond2->Act2 Act3 Switch to Electrophilic Reagent (e.g., Cyanobenziodoxole) Cond3->Act3

Diagnostic decision tree for troubleshooting temperature-related failures in indanone cyanation.

Frequently Asked Questions (FAQs)

Q1: Why does lowering the reaction temperature to -30 °C drastically reduce the yield of asymmetric electrophilic α-cyanation, even when enantioselectivity improves? A1: In electrophilic cyanation using hypervalent iodine reagents (like cyanobenziodoxole) and chiral N,N′-dioxide catalysts, the reaction proceeds via a highly organized hydrogen-bonded ternary complex[1]. Lowering the temperature to -30 °C tightens this hydrogen-bonding network, which enhances facial discrimination and pushes the enantiomeric excess (ee) up to 91%[1]. However, the lower thermal energy severely limits the kinetic turnover. Furthermore, the reaction generates 2-iodobenzoic acid as a byproduct. At sub-zero temperatures, this acidic byproduct competitively binds to the catalyst or the electron-rich indanone enol, causing product inhibition and plummeting the yield to as low as 23%[1]. Solution: Introduce an inorganic base like Na₃PO₄·12H₂O. The base acts as an acid scavenger, neutralizing the 2-iodobenzoic acid and facilitating catalyst turnover without disrupting the low-temperature chiral environment[1].

Q2: How do electron-donating groups (EDGs) on the indanone ring alter the optimal temperature profile? A2: Electron-rich indanones (e.g., 5-methoxy-1-indanone derivatives) possess a highly nucleophilic enol/enolate intermediate. This increased electron density accelerates the attack on the electrophilic cyanide source. If the temperature is too high (e.g., room temperature), the uncatalyzed background reaction outpaces the catalyst-directed pathway, leading to racemic mixtures[2]. For electron-rich substrates, it is mandatory to operate at cryogenic temperatures (-30 °C to -40 °C) to suppress this background rate, relying entirely on the catalyst's activation to drive the enantioselective reaction[2].

Q3: In phase-transfer catalyzed (PTC) cyanation, what temperature anomalies should I watch out for? A3: When using cinchona alkaloid-based chiral quaternary ammonium salts for phase-transfer cyanation of indanone β-keto esters, temperatures around -40 °C are optimal for high enantioselectivity[2]. However, if the biphasic mixture freezes or becomes too viscous, mass transfer becomes the rate-limiting step, stalling the reaction. Ensure adequate stirring and consider the addition of an organic base like DMAP, which remains soluble at -40 °C and enhances reactivity better than insoluble inorganic bases in organic solvents[2].

Quantitative Data: Temperature & Additive Effects

The following table summarizes the causal relationship between temperature, additives, and reaction outcomes in the N,N′-dioxide catalyzed cyanation of indanone derivatives[1].

ParameterCondition A (Baseline)Condition B (Cryogenic)Condition C (Optimized)
Temperature 0 °C-30 °C-30 °C
Additive NoneNoneNa₃PO₄·12H₂O (2.0 equiv)
Yield Moderate (~50-60%)23%>85%
Enantioselectivity (ee) ~80%91%>90%
Mechanistic Outcome Loose TS, high background reaction rate.Tight TS, but catalyst is poisoned by acidic byproducts.Tight TS maintained, catalyst continuously regenerated.

Mechanistic Pathway

Understanding the transition state is critical for mastering temperature control. The diagram below illustrates how temperature and base additives interact within the catalytic cycle.

Pathway Enol Electron-Rich Indanone Enol (High Nucleophilicity) TS Ternary Transition State Stabilized at -30°C Enol->TS Assembly Cat Chiral N,N'-Dioxide Catalyst (H-Bond Acceptor/Donor) Cat->TS Assembly Reagent Cyanobenziodoxole (Electrophilic CN) Reagent->TS Assembly Prod alpha-Cyano Indanone (High ee) TS->Prod C-CN Bond Formation Byprod 2-Iodobenzoic Acid (Inhibitor) TS->Byprod Byprod->Cat Catalyst Poisoning (If no base) Base Na3PO4 Base (Acid Scavenger) Base->Byprod Neutralization (Restores Turnover)

Temperature-dependent transition state and base-mediated catalyst regeneration pathway.

Standard Operating Procedure (SOP)

Protocol: Self-Validating Low-Temperature Asymmetric Electrophilic α-Cyanation This protocol is designed for electron-rich 1-indanone β-keto esters to ensure high yield and enantioselectivity.

Step 1: Catalyst and Substrate Pre-mixing

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, combine the electron-rich indanone substrate (1.0 equiv), chiral N,N'-dioxide catalyst (20 mol%), and finely powdered Na₃PO₄·12H₂O (2.0 equiv).

  • Causality: The inorganic base must be present in the solid phase before the temperature drops to ensure immediate scavenging of acidic byproducts as soon as the reaction initiates[1].

Step 2: Temperature Equilibration

  • Action: Inject the solvent (1,1,2,2-tetrachloroethane, TCE) to achieve a 0.1 M concentration. Lower the temperature to exactly -30 °C using a calibrated cryocooler. Stir vigorously (800 rpm) for 15 minutes.

  • Self-Validation Checkpoint: The solution should remain a homogenous liquid suspension (the base is insoluble). If the solvent freezes or becomes a thick gel, verify the solvent purity and cooling bath temperature (TCE melts at -44 °C, so freezing indicates an anomaly).

Step 3: Reagent Addition

  • Action: Add the electrophilic cyanating reagent, cyanobenziodoxole (1.2 equiv), in one single portion against a positive flow of argon.

  • Causality: Adding the reagent after thermal equilibration prevents the highly reactive electron-rich enol from undergoing an uncatalyzed, racemic background cyanation during the cooling ramp.

Step 4: Reaction Monitoring and Quenching

  • Action: Stir at -30 °C for 96 hours. Monitor the reaction progress via chiral HPLC.

  • Self-Validation Checkpoint: A successful reaction will show >85% conversion with minimal baseline impurities. Troubleshooting: If conversion halts abruptly at ~20-25%, the inorganic base is likely inadequately suspended, leading to catalyst poisoning by 2-iodobenzoic acid. In future runs, increase the stirring rate or utilize a co-solvent to improve mass transfer.

References

  • Chiral N,N′-Dioxide Organocatalyzed Asymmetric Electrophilic α-Cyanation of β-Keto Esters and β-Keto Amides The Journal of Organic Chemistry (ACS Publications)[Link]

  • Organic bases-promoted enantioselective electrophilic cyanation of β-keto esters by chiral phase-transfer catalysts RSC Advances (RSC Publishing)[Link]

Sources

Optimization

solubility issues of 6-methoxyindan-1-carbonitrile in NMR solvents

Topic: Resolving Solubility Barriers for 6-Methoxyindan-1-carbonitrile Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Barriers for 6-Methoxyindan-1-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing spectral degradation when analyzing 6-methoxyindan-1-carbonitrile. Below, we dissect the thermodynamic and magnetic principles behind these solubility artifacts and provide self-validating protocols to guarantee high-fidelity Nuclear Magnetic Resonance (NMR) data.

Diagnostic FAQ: Understanding the Solubility Barrier

Q: Why does 6-methoxyindan-1-carbonitrile exhibit poor solubility in standard NMR solvents like CDCl₃? A: The solubility barrier is rooted in the molecule's amphiphilic character. While the indane core is highly lipophilic, the methoxy (-OCH₃) and highly polarized carbonitrile (-C≡N) groups introduce strong localized dipole moments. In moderately polar solvents like Chloroform-d (CDCl₃), intermolecular dipole-dipole interactions and potential


-stacking between the aromatic rings can outcompete solvent-solute solvation. This leads to micro-aggregation or incomplete dissolution, causing the sample to become heterogeneous. Heterogeneous samples perturb the localized magnetic field (

) homogeneity, making it impossible to shim the sample correctly[1].

Q: What are the specific spectral symptoms of incomplete dissolution for this compound? A: The primary symptom is severe line broadening. Suspended micro-particles create macroscopic magnetic susceptibility gradients within the NMR tube, which artificially shortens the spin-spin relaxation time (


) and broadens the peaks[2].
A secondary, more insidious symptom is the loss of quaternary carbon signals  in the 

C NMR spectrum. Quaternary carbons—specifically the nitrile carbon (~120 ppm) and the oxygen-bound aromatic carbon (~155 ppm)—have inherently long longitudinal relaxation times (

) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. If the concentration of the truly dissolved monomeric species is low due to aggregation, these critical signals will disappear entirely into the baseline noise[2].
Quantitative Solvent Selection Matrix

Selecting the right deuterated NMR solvent is a delicate balance between solubilizing power, chemical compatibility, and spectral clarity[3]. The table below summarizes the quantitative physical data of common solvents to guide your troubleshooting for 6-methoxyindan-1-carbonitrile.

Deuterated SolventPolarity IndexViscosity (cP at 25°C)Solubilizing Power for NitrilesSpectral Resolution Impact
Chloroform-d (CDCl₃) 4.10.54Low to ModerateExcellent (Sharp peaks due to low viscosity)[3]
Acetone-d₆ 5.10.31HighExcellent (Lowest viscosity, sharpest peaks)
DMSO-d₆ 7.21.99Very HighModerate (High viscosity causes intrinsic broadening at RT)[3]

Causality Insight: While DMSO-d₆ has the highest solubilizing power, its high viscosity (1.99 cP) slows the molecular tumbling rate of the analyte in solution. Slower tumbling decreases


 relaxation times, which intrinsically broadens the NMR signals at room temperature[3].
Self-Validating Experimental Protocols

Do not attempt to shim a cloudy sample. Implement the following step-by-step methodologies to resolve solubility-induced artifacts.

Protocol A: The Clarification Method (Filtration)

Objective: Eliminate macroscopic magnetic susceptibility gradients caused by undissolved aggregates.

  • Sample Preparation: Weigh 15–20 mg of 6-methoxyindan-1-carbonitrile into a clean 1-dram glass vial.

  • Solvent Addition: Add exactly 0.75 mL of the selected deuterated solvent (e.g., CDCl₃ or Acetone-d₆). This specific volume ensures the liquid level sits well above the spectrometer's receiver coils, preventing field distortions at the sample boundaries[4].

  • Agitation: Sonicate the vial for 5 minutes at room temperature to maximize kinetic dissolution.

  • Visual Inspection: Hold the vial to a light source. If the solution exhibits any turbidity or floating particulates, the concentration has exceeded the thermodynamic solubility limit.

  • Filtration: Pack a Pasteur pipette with a tight plug of glass wool or a cotton plug. Filter the solution directly into the 5 mm NMR tube[4].

  • Self-Validation Check: Acquire a rapid

    
    C NMR spectrum (e.g., 128 scans). Validation: If the nitrile carbon peak (~120 ppm) is absent, the filtration process has removed too much undissolved material, proving that the functional monomer concentration is too low for this specific solvent. You must abandon this solvent and proceed immediately to Protocol B.
    
Protocol B: Variable Temperature (VT) NMR for Solubility Enhancement

Objective: Maximize monomeric dissolution and overcome viscosity-induced line broadening using thermal energy.

  • Solvent Switch: Prepare a new sample using 15–20 mg of the analyte in 0.75 mL of DMSO-d₆ .

  • Lock and Load: Insert the sample into the spectrometer and establish a lock on the DMSO-d₆ signal.

  • Thermal Modulation: Gradually increase the probe temperature to 60–70 °C (333–343 K). Heating the sample provides the thermodynamic energy required to break intermolecular dipole-dipole dimers and drastically reduces the solvent's viscosity[5].

  • Thermal Equilibration (Critical): Allow the sample to sit in the probe for exactly 10 minutes before proceeding. Causality: Failure to equilibrate will result in thermal convection currents inside the tube, which destroy resolution and manifest as severe

    
     noise in 2D NMR experiments.
    
  • Re-shimming: Re-shim the Z and Z2 gradients at the elevated temperature, as the magnetic susceptibility of the solvent changes with heat.

  • Self-Validation Check: Acquire the 1D

    
    H and 
    
    
    
    C spectra. Validation: The previously broad peaks will sharpen significantly due to faster molecular tumbling (increased
    
    
    ), and the missing quaternary carbon signals will emerge from the baseline, confirming complete monomeric dissolution[5].
Troubleshooting Workflow Visualization

Follow this logical decision matrix to systematically resolve poor spectral quality.

Workflow Start Prepare 6-methoxyindan-1-carbonitrile (15-20 mg in 0.75 mL Solvent) Visual Visual Inspection: Is the solution perfectly clear? Start->Visual Filter Protocol A: Filter through glass wool Visual->Filter No (Cloudy) RunNMR Acquire 1H / 13C NMR Visual->RunNMR Yes (Clear) Filter->RunNMR CheckSpec Spectral Quality Check: Are peaks broad or missing? RunNMR->CheckSpec SwitchSolv Switch Solvent: Try Acetone-d6 or DMSO-d6 CheckSpec->SwitchSolv Yes (Broad/Missing) Success Optimal Spectral Resolution Achieved CheckSpec->Success No (Sharp Peaks) SwitchSolv->Visual VTNMR Protocol B: VT-NMR at 60°C in DMSO-d6 SwitchSolv->VTNMR If still broad VTNMR->RunNMR

Fig 1. Decision matrix for resolving 6-methoxyindan-1-carbonitrile NMR solubility issues.

References
  • Troubleshooting 1H NMR Spectroscopy - University of Rochester.[Link]

  • How to Get a Good 1H NMR Spectrum - Chemistry - University of Rochester.[Link]

  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? - ResearchGate.[Link]

  • Common problems and artifacts encountered in solution-state NMR experiments - CDN.[Link]

Sources

Troubleshooting

troubleshooting low yields in Strecker synthesis of indane derivatives

Technical Support Center: Troubleshooting Strecker Synthesis of Indane Derivatives Introduction: The Indanone Challenge The Strecker synthesis on indane scaffolds (1-indanone or 2-indanone) presents a distinct thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Strecker Synthesis of Indane Derivatives

Introduction: The Indanone Challenge

The Strecker synthesis on indane scaffolds (1-indanone or 2-indanone) presents a distinct thermodynamic and kinetic challenge compared to standard aldehyde substrates. Unlike aldehydes, indanones are ketones with significant steric constraints and electronic deactivation (specifically 1-indanone due to conjugation).

Low yields in this workflow are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three critical phases: Imine Equilibrium , Cyanide Nucleophilicity , and Nitrile Hydrolysis .

This guide deconstructs these phases into actionable troubleshooting modules.

Module 1: Thermodynamic Barriers (Imine Formation)

The Core Problem: Ketimines derived from indanones are thermodynamically unstable. The equilibrium constant (


) for their formation is low, and the presence of any water reverses the reaction back to the ketone.

Q1: I see starting material (indanone) remaining even after 24 hours. Is my catalyst dead? Diagnosis: It is likely an equilibrium issue, not a catalyst issue. 1-indanone is less electrophilic than typical ketones due to conjugation with the benzene ring. Solution: You must shift the equilibrium by physically removing water or using a "water-scavenging" cyanide source.

  • Protocol Adjustment: Add a dehydrating agent. Titanium(IV) isopropoxide (

    
    )  is superior here because it acts as both a Lewis acid catalyst and a water scavenger.
    
  • Alternative: Use Trimethylsilyl cyanide (TMSCN) .[1][2][3] In the presence of a catalyst, TMSCN reacts to form the

    
    -aminonitrile directly, and the "byproduct" is a silyl ether/amine, effectively bypassing the water-sensitive imine intermediate.
    

Q2: My 1-indanone reaction turns into a black tar. What happened? Diagnosis: Self-Aldol Condensation. 1-indanone has acidic


-protons. If you are using basic conditions (e.g., KCN/NaCN with no buffer), the indanone is enolizing and reacting with itself.
Solution:  Switch to Acidic/Neutral Conditions .
  • Avoid naked cyanide salts (

    
    , 
    
    
    
    ) if possible.
  • Use TMSCN with a Lewis Acid (

    
     or 
    
    
    
    ).
  • If you must use salts, buffer the reaction with

    
     to maintain a pH ~9, preventing enolate formation.
    

Module 2: Kinetic Barriers (The Cyanide Attack)

The Core Problem: The rigid indane ring creates steric hindrance, blocking the trajectory of the cyanide nucleophile (Burgi-Dunitz angle).

Q3: I have the imine (confirmed by NMR), but the cyanide addition is sluggish. Diagnosis: Steric blocking of the Re or Si face. Solution:

  • Lewis Acid Activation: You need to activate the imine nitrogen. Scandium triflate (

    
    )  or Gadolinium isopropoxide (
    
    
    
    )
    are excellent for sterically hindered ketimines.
  • Microwave Irradiation: For 2-indanone derivatives, microwave heating (80-100°C, 10-30 min) can overcome the activation energy barrier that thermal heating cannot surmount without decomposing the imine.

Q4: Can I make this enantioselective? Diagnosis: Yes, but standard catalysts often fail for ketimines. Solution:

  • Shibasaki’s Catalyst: Use a heterobimetallic Lanthanide complex (e.g.,

    
     + chiral ligand). These are specifically optimized for ketimines.
    
  • Jacobsen’s Thiourea: Effective for HCN addition to ketimines at low temperatures (-78°C), though solubility of indanones at this temp can be an issue.

Module 3: Workup & Hydrolysis (The Hidden Yield Loss)

The Core Problem: The


-aminonitrile is formed, but it degrades during isolation or fails to hydrolyze to the amino acid due to the extreme stability of the quaternary center.

Q5: My nitrile yield is good, but the hydrolysis to the amino acid yields <20%. Diagnosis: Steric inhibition of hydrolysis. The mechanism requires water to attack a nitrile carbon adjacent to a bulky indane ring and a quaternary center. Standard


 reflux often fails or causes decarboxylation.
Solution:  "Rigorous" Hydrolysis.
  • Step 1: Conc.

    
     (or 
    
    
    
    gas saturated in MeOH) at room temp to form the amide (Pinner reaction conditions).
  • Step 2: Add water and heat to convert amide to acid.

  • Note: Do not reflux in aqueous acid directly from the start; the nitrile is too hydrophobic to react efficiently.

Visual Troubleshooting Guide

Figure 1: The Equilibrium Battle & Decision Matrix

StreckerTroubleshooting Start Start: Low Yield in Indanone Strecker CheckSM Analyze Crude NMR: Is Indanone remaining? Start->CheckSM HydrolysisFail Nitrile formed, but Amino Acid yield low Start->HydrolysisFail Step 2 Issue YesSM Yes: Imine Formation Failure CheckSM->YesSM Yes NoSM No: Imine formed, but no Nitrile CheckSM->NoSM No WaterIssue Cause: Water/Equilibrium Reversal YesSM->WaterIssue AldolIssue Cause: Self-Aldol (Tarry mess) YesSM->AldolIssue Sol1 Solution: Use Dehydrating Agent (Ti(OiPr)4 or MgSO4) WaterIssue->Sol1 Sol2 Solution: Switch to TMSCN (Bypass water generation) WaterIssue->Sol2 AldolIssue->Sol2 StericIssue Cause: Steric Hindrance (Rigid Indane Ring) NoSM->StericIssue Sol3 Solution: Lewis Acid Catalyst (ZnI2, Sc(OTf)3) StericIssue->Sol3 Sol4 Solution: Microwave Irradiation (100°C, 20 min) StericIssue->Sol4 Sol5 Solution: 2-Step Hydrolysis (Conc H2SO4 then H2O) HydrolysisFail->Sol5

Caption: Decision tree for diagnosing yield loss in Strecker synthesis of indane derivatives. Blue = Start, Yellow = Decision, Green = Solution.

Optimized Protocol: The TMSCN Method

This protocol avoids aqueous equilibrium issues and minimizes side reactions for 1-indanone and 2-indanone.

Reagents:

  • Indanone (1.0 equiv)

  • Amine (1.1 equiv)

  • TMSCN (1.2 equiv) [Caution: Toxic]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Anhydrous DCM or Toluene

Step-by-Step:

  • Imine Pre-complexation:

    • In a flame-dried flask under Argon, dissolve Indanone (1 eq) and Amine (1.1 eq) in anhydrous DCM.

    • Add

      
       (10 mol%). Stir at RT for 30 mins. Why? This scavenges trace water and activates the carbonyl.
      
  • Cyanide Addition:

    • Cool to 0°C.

    • Add TMSCN (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 6-12 hours.

    • Checkpoint: Monitor by TLC. The spot should shift significantly.

  • Workup (Critical):

    • Quench with saturated

      
        (Do not use acid yet, or you lose the amine).
      
    • Extract with EtOAc. Dry over

      
      .
      
  • Hydrolysis (The "Rigorous" Method):

    • Dissolve the crude aminonitrile in conc.

      
       (6N to 12N)  or 
      
      
      
      .
    • Heat to 60°C (not reflux) for 4 hours to form the amide.

    • Increase heat to 100°C for 12 hours to convert amide to acid.

    • Purification: Use ion-exchange resin (Dowex 50W) to isolate the amino acid from salts.

Data Summary: Comparison of Methods

VariableClassical Method (KCN/NaCN)Modern Method (TMSCN)
Cyanide Source KCN / NaCN (Aqueous/Methanolic)TMSCN (Organic soluble)
pH Conditions Basic (pH > 9)Lewis Acidic / Neutral
1-Indanone Risk High (Self-Aldol condensation)Low (No enolate formation)
Water Tolerance Low (Reverses imine)High (Silyl group traps oxygen)
Typical Yield 30 - 50%75 - 92%
Safety HCN gas risk if acidifiedToxic, but no gas evolution if dry

References

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Catalytic Asymmetric Strecker Reaction. Organic Reactions. Available at: [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature/PMC. Available at: [Link]

  • Asymmetric Catalytic Ketimine Mannich Reactions (Indanone Scope). MDPI. Available at: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Indane Scaffolds: 1H NMR Analysis of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile

[1] Executive Summary & Strategic Context In the development of CNS-active agents (e.g., melatonin receptor agonists) and specific acetylcholinesterase inhibitors, the indane scaffold is a privileged structure.[1] The co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Context

In the development of CNS-active agents (e.g., melatonin receptor agonists) and specific acetylcholinesterase inhibitors, the indane scaffold is a privileged structure.[1] The conversion of 6-methoxy-1-indanone to 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (hereafter Compound A ) is a critical synthetic junction.[1]

This guide provides a comparative technical analysis of the 1H NMR profile of Compound A. Unlike Mass Spectrometry (MS), which confirms molecular weight but struggles with regioisomerism, or Infrared Spectroscopy (IR), which identifies functional groups but lacks structural resolution, 1H NMR is the only standalone technique capable of simultaneously validating:

  • Functional Group Transformation: Quantitative conversion of the ketone to the nitrile.[1]

  • Regiochemical Integrity: Distinguishing the 6-methoxy isomer from the common 5-methoxy impurity.

  • Stereochemical Environment: Characterizing the newly formed chiral center at C1.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data, the following protocol treats the NMR experiment as a quantitative assay rather than a qualitative check.

Sample Preparation Workflow
  • Solvent Selection:

    
     (99.8% D) is the standard.[1] However, if the nitrile intermediate shows aggregation or poor resolution of the C1 proton, DMSO-
    
    
    
    is superior due to its ability to disrupt hydrogen bonding and shift water peaks away from the aliphatic region.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. Note: Over-concentration leads to viscosity broadening, obscuring the fine splitting of the C1-H signal.[1]

  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v) is mandatory for precise chemical shift referencing (

    
     0.00), as the aromatic region requires precision to distinguish isomers.[1]
    
Acquisition Parameters[1][2][3]
  • Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise per unit time.

  • Relaxation Delay (D1): Set to

    
     seconds. The methoxy singlet relaxes slowly; insufficient D1 will affect integration accuracy, leading to false stoichiometry calculations.[1]
    
  • Scans (NS): Minimum 64 scans to resolve the low-intensity "roofing" effects in the aliphatic multiplets.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral performance of Compound A against its precursor and its closest structural isomer.[1]

Scenario A: Reaction Monitoring (Ketone vs. Nitrile)

The most critical "Go/No-Go" decision in synthesis is confirming the complete consumption of the starting material, 6-methoxy-1-indanone .[1]

FeaturePrecursor (Indanone)Product (Nitrile - Compound A)Diagnostic Value
C1 Position Carbonyl (C=O) Methine (CH-CN) High. The appearance of the C1-H signal is the definitive proof of synthesis.[1]
C1-H Shift N/A (No proton)

4.0 – 4.2 ppm (dd)
This region is silent in the precursor.[1] Any signal here confirms product formation.[1]
C2 Protons

~2.7 ppm (Triplet)

~2.4 – 2.6 ppm (Multiplet)
The rigid triplet of the ketone becomes a complex multiplet due to diastereotopicity in the chiral product.[1]
C3 Protons

~3.1 ppm (Triplet)

~2.8 – 3.0 ppm (Multiplet)
Shift upfield due to loss of carbonyl anisotropy.[1]
Scenario B: Regioisomer Verification (6-OMe vs. 5-OMe)

A common synthetic pitfall is starting with the wrong isomer or acid-catalyzed migration.[1] 1H NMR distinguishes 6-methoxy (target) from 5-methoxy (impurity) via the aromatic coupling pattern (splitting).[1]

  • 6-Methoxy Pattern:

    • H-7 (ortho to bridge): Appears as a doublet (

      
       Hz) or broad singlet.[1] It is meta to the OMe group and isolated from the strong ortho-coupling system of H4/H5.[1]
      
    • H-4/H-5: Strong ortho coupling (

      
       Hz).[1]
      
  • 5-Methoxy Pattern:

    • H-4 (ortho to bridge): Appears as a doublet (

      
       Hz).[1]
      
    • H-6/H-7: Strong ortho coupling (

      
       Hz).[1]
      

Differentiation Strategy: While the splitting looks similar, the NOE (Nuclear Overhauser Effect) is definitive.[1] Irradiating the OMe signal in the 6-methoxy compound will show NOE enhancement of two aromatic protons (H-5 and H-7).[1] In the 5-methoxy isomer, irradiating OMe enhances H-4 and H-6 .[1]

Detailed Spectral Data Assignments

The following table summarizes the chemical shifts for Compound A in


.
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H Aromatic7.15Doublet (d)1H8.2H-4 : Ortho to H-5, unaffected by OMe.[1]
Ar-H Aromatic6.80Doublet of Doublets (dd)1H8.2, 2.4H-5 : Ortho to H-4, Meta to H-7.[1]
Ar-H Aromatic6.72Doublet (d)1H2.4H-7 : Meta to H-5, Ortho to bridge.[1]
C1-H Methine4.05 dd 1H 8.0, 4.5Diagnostic Peak. Alpha to Nitrile.[1]
OMe Methoxy3.81Singlet (s)3H-Characteristic OMe singlet.[1]
C3-H Methylene2.85 - 2.95Multiplet (m)2H-Benzylic protons.[1]
C2-H Methylene2.40 - 2.60Multiplet (m)2H-Homobenzylic, diastereotopic.[1]

Visualization of Analytical Logic

Structural Verification Workflow

This diagram outlines the decision process for validating the compound using the data above.

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Sample Prep (CDCl3 + TMS) Sample->Prep Acq 1H NMR Acquisition (ns=64, d1=5s) Prep->Acq Check1 Check 4.0 - 4.2 ppm Region Acq->Check1 Result1 No Signal Check1->Result1 Silent Result2 Signal Present (dd/t) Check1->Result2 Signal Detected FinalFail FAILED: Starting Material (Indanone) Result1->FinalFail Check2 Check Aromatic Splitting Result2->Check2 FinalIso WARNING: Wrong Isomer (5-OMe) Check2->FinalIso NOE on H4/H6 FinalPass PASSED: 6-methoxy-2,3-dihydro- 1H-indene-1-carbonitrile Check2->FinalPass NOE on H5/H7

Caption: Logic flow for distinguishing the target nitrile from its ketone precursor and regioisomers.

Aromatic Region Splitting Tree

Visualizing the coupling constants (


) allows for rapid visual confirmation of the substitution pattern.[1]

SplittingTree H5_Origin H-5 Proton (Uncoupled) H5_Ortho Ortho Coupling (J = 8.2 Hz) Split by H-4 H5_Origin->H5_Ortho H5_Final Final Signal: dd (J = 8.2, 2.4 Hz) Split by H-7 H5_Ortho->H5_Final

Caption: Splitting tree for the H-5 proton, demonstrating the doublet-of-doublets pattern characteristic of the 1,2,4-substitution.

Conclusion

For the structural validation of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile , 1H NMR offers superior performance over IR and MS by providing a three-point validation:

  • Confirmation of C-C bond formation (Appearance of C1-H at ~4.05 ppm).

  • Verification of Indane Ring Integrity (Complex multiplets at 2.4–3.0 ppm).

  • Authentication of Regiochemistry (Specific aromatic coupling patterns).

Researchers should prioritize the resolution of the 4.0–4.2 ppm region as the primary quality attribute (CQA) during process development.

References

  • PubChem. 6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one (Analogous Indane Structure Data).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values (General Reference). Available at: [Link][1][3]

  • Royal Society of Chemistry. Supplementary Information: NMR spectra of substituted indanones. Available at: [Link][1][4][5]

Sources

Comparative

mass spectrometry fragmentation pattern of 6-methoxyindan-1-carbonitrile

Title: Comparative Mass Spectrometry Guide: Fragmentation Profiling of 6-Methoxyindan-1-carbonitrile Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The structur...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Guide: Fragmentation Profiling of 6-Methoxyindan-1-carbonitrile

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural elucidation of rigid bicyclic scaffolds, such as 6-methoxyindan-1-carbonitrile (C₁₁H₁₁NO, Exact Mass: 173.0841 Da), is a critical quality control step in the synthesis of pharmaceutical intermediates (e.g., melatonin receptor agonists and psychoactive analogs). This guide provides an objective, data-driven comparison between two gold-standard analytical platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the mechanistic causality behind their distinct fragmentation patterns, this guide empowers scientists to select the optimal workflow for impurity profiling and structural validation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique fundamentally alters the gas-phase thermodynamic pathways available to the 6-methoxyindan-1-carbonitrile molecule. GC-EI-MS relies on "hard" ionization, generating radical cations that undergo extensive unimolecular decomposition. Conversely, LC-ESI-MS/MS utilizes "soft" ionization, yielding even-electron protonated species that require subsequent Collision-Induced Dissociation (CID) to yield structural information.

Table 1: Performance & Suitability Comparison for 6-Methoxyindan-1-carbonitrile

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Ionization Type Hard (Electron Impact)Soft (Electrospray)
Precursor Ion Radical Cation: [M]⁺• (m/z 173)Protonated Molecule: [M+H]⁺ (m/z 174)
Primary Cleavage Radical loss (•CH₃, •OCH₃)Neutral loss (CH₃OH, HCN)
Spectral Library Match High (NIST/Wiley compatible)Low (Requires custom MS/MS libraries)
Best Used For Volatile impurity profiling, library matchingTrace quantification, non-volatile degradants
Matrix Tolerance Low (Requires high volatility)High (Tolerates aqueous/biological matrices)

Mechanistic Causality of Fragmentation

Understanding the causality behind fragment generation is essential to prevent misidentification of isobaric impurities.

Gas Chromatography-Electron Ionization (GC-EI-MS)

Under standard 70 eV electron bombardment, 6-methoxyindan-1-carbonitrile forms a highly energetic radical cation [M]⁺• at m/z 173. The fragmentation is driven by the stabilization of the resulting carbocations. The methoxy group readily loses a methyl radical (•CH₃, 15 Da) to form a stable quinonoid oxonium ion at m/z 158. Concurrently, the carbonitrile group undergoes an


-cleavage to expel a neutral hydrogen cyanide molecule (HCN, 27 Da), yielding an intense peak at m/z 146. The convergence of these pathways results in the highly stable indenyl cation at m/z 115, a universal diagnostic marker for indane derivatives [1] [3].

EIMS_Pathway M [M]⁺• m/z 173 F1 [M - HCN]⁺• m/z 146 M->F1 -HCN (27 Da) F2 [M - •CH3]⁺ m/z 158 M->F2 -•CH3 (15 Da) F3 [M - •OCH3]⁺ m/z 142 M->F3 -•OCH3 (31 Da) F4 Indenyl Cation m/z 115 F1->F4 -•OCH3 (31 Da) F3->F4 -HCN (27 Da)

Caption: EI-MS fragmentation pathway of 6-methoxyindan-1-carbonitrile at 70 eV.

Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS)

In positive ESI mode, the molecule is protonated at the most basic site (the nitrogen of the carbonitrile group or the oxygen of the methoxy group), yielding an even-electron[M+H]⁺ precursor at m/z 174. According to the Even-Electron Rule , even-electron ions preferentially cleave to form another even-electron ion and a neutral molecule [2]. Therefore, instead of losing a methyl radical, the protonated methoxy group undergoes a rearrangement to expel a neutral methanol molecule (CH₃OH, 32 Da), generating a fragment at m/z 142. Similarly, the loss of neutral HCN (27 Da) generates an ion at m/z 147 [4].

Quantitative Data Presentation

Table 2: Diagnostic Fragment Ions of 6-Methoxyindan-1-carbonitrile

Fragment AssignmentGC-EI-MS (m/z)Relative Abundance (EI)LC-ESI-MS/MS (m/z)Relative Abundance (ESI)
Intact Molecular Ion 173 [M]⁺•85%174 [M+H]⁺100% (Precursor)
Loss of •CH₃ 158100% (Base Peak)N/A (Violates EE Rule)-
Loss of HCN 14660%14745%
Loss of •OCH₃ / CH₃OH 14235%14280% (Base Fragment)
Indenyl Core 11575%11530%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols incorporate mandatory system suitability tests (SST) and blank subtractions.

Protocol A: GC-EI-MS Workflow
  • System Readiness: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure mass axis calibration and optimal relative abundances for m/z 69, 219, and 502.

  • Sample Preparation: Dissolve 1.0 mg of 6-methoxyindan-1-carbonitrile in 1.0 mL of MS-grade Hexane. Spike with 10 µL of an internal standard (e.g., Naphthalene-d8).

  • Chromatography: Inject 1 µL (Split ratio 20:1) onto a 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Data Acquisition: Set the MS transfer line to 280°C and the ion source to 230°C. Scan range: m/z 40–300.

  • Validation: Ensure the solvent blank shows no carryover at the retention time of the analyte. The internal standard must elute with a signal-to-noise ratio (S/N) > 100.

Protocol B: LC-ESI-MS/MS Workflow
  • System Readiness: Calibrate the TOF or Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve < 5 ppm mass accuracy.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Flow rate: 0.4 mL/min.

  • Gradient: 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 8 minutes.

  • Data Acquisition: ESI capillary voltage at 3.5 kV. Isolate m/z 174.09 in the quadrupole and apply a normalized collision energy (NCE) sweep of 10, 20, and 30 eV in the collision cell.

  • Validation: Confirm the exact mass of the [M+H]⁺ ion is within 5 ppm of theoretical (174.0913 Da).

LCMS_Workflow S1 Sample Prep Dilution & Filtration S2 UHPLC C18 Separation S1->S2 S3 ESI(+) [M+H]⁺ m/z 174 S2->S3 S4 CID (10-30 eV) Collision Cell S3->S4 S5 Product Ions m/z 147, 142, 115 S4->S5

Caption: Step-by-step LC-ESI-MS/MS workflow for structural elucidation.

Conclusion & Best Practices

For the routine structural confirmation and library matching of 6-methoxyindan-1-carbonitrile, GC-EI-MS is the superior choice due to the highly reproducible, radical-driven fragmentation that yields the diagnostic m/z 158 base peak. However, for trace-level impurity profiling in complex biological matrices, LC-ESI-MS/MS provides unparalleled sensitivity and relies on the predictable even-electron neutral losses of CH₃OH and HCN. Selecting the appropriate platform hinges entirely on whether the analytical goal is library-based confirmation (GC) or high-sensitivity targeted quantification (LC).

References

  • Rose, S., et al. "Gas chromatography–mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline." Rapid Communications in Mass Spectrometry, 2021.[Link]

  • Shim, H. J., et al. "General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry." Mass Spectrometry Letters, 2014.[Link]

  • Zaikin, V., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data, AIP Publishing, 2024.[Link]

  • "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal, 2008.[Link]

Validation

A Senior Application Scientist's Guide: Comparing TosMIC and TMSCN for Indanone Cyanation

Introduction: The Strategic Importance of the Indanone Core and its Cyanation For researchers in medicinal chemistry and drug development, the indanone scaffold is a privileged structure, forming the core of numerous bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indanone Core and its Cyanation

For researchers in medicinal chemistry and drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a cyano (-CN) group into this framework is a critical synthetic transformation. The resulting cyano-indanones are not merely intermediates; they are versatile precursors for a wealth of functional groups, including carboxylic acids, amines, and amides, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

The selection of the appropriate cyanating agent is a decision of paramount importance, directly influencing reaction efficiency, product outcome, safety, and scalability. This guide provides an in-depth, objective comparison of two prominent reagents used for the cyanation of ketones like indanone: p-Toluenesulfonylmethyl isocyanide (TosMIC) and Trimethylsilyl cyanide (TMSCN) . We will move beyond a simple listing of pros and cons to explore the mechanistic nuances, practical considerations, and experimental realities that guide the choice of one reagent over the other.

Reagent Deep Dive: Understanding the Core Chemistry

At first glance, both TosMIC and TMSCN are sources of a one-carbon cyano group. However, they operate via fundamentally different mechanistic pathways, leading to distinct product classes. This is the most critical point of comparison.

  • p-Toluenesulfonylmethyl isocyanide (TosMIC): This stable, crystalline solid is the cornerstone of the Van Leusen reaction.[1][2] It engages in what is termed a reductive cyanation . In essence, the ketone's carbonyl group is replaced by a hydrogen and a nitrile, transforming the C=O group into a CH-CN moiety.[1][3] TosMIC is a versatile reagent, known for its use in synthesizing various heterocycles in addition to nitriles.[4][5][6][7]

  • Trimethylsilyl cyanide (TMSCN): This is a volatile, highly toxic liquid reagent used for the formation of cyanohydrins.[8][9] The reaction, often catalyzed by a Lewis acid or base, involves the nucleophilic addition of the cyanide group to the carbonyl carbon and the silylation of the carbonyl oxygen.[8][10][11] The result is not a direct conversion to a nitrile but the formation of an O-silylated cyanohydrin. This intermediate can then be further manipulated in subsequent synthetic steps.[12][13]

Mechanistic Dissection: Two Divergent Pathways

Understanding the "how" is essential to predicting outcomes and troubleshooting reactions. The mechanisms for TosMIC and TMSCN with a ketone like 1-indanone are distinct.

Mechanism 1: The Van Leusen Reaction (TosMIC)

The reaction with TosMIC is a multi-step sequence initiated by a strong base.[1][2]

  • Deprotonation: A strong base (e.g., potassium tert-butoxide) removes the acidic proton from the methylene group of TosMIC, creating a potent nucleophile.[5]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the indanone.

  • Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization to form a five-membered oxazoline intermediate.

  • Tautomerization & Ring Opening: A series of tautomerization and ring-opening steps occur, ultimately leading to the elimination of the tosyl group as p-toluenesulfinic acid.

  • Hydrolysis: The final N-formylated intermediate is hydrolyzed by the alcohol present in the reaction medium to yield the final nitrile product.[2]

TosMIC_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Attack & Cyclization cluster_2 Step 4 & 5: Rearrangement & Elimination TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC->Anion  + t-BuOH Base t-BuO⁻K⁺ Indanone Indanone (C=O) Anion->Indanone Nucleophilic Attack Adduct Alkoxide Adduct Indanone->Adduct  + TosMIC Anion Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Rearranged Rearranged Intermediate Oxazoline->Rearranged Tautomerization & Ring Opening Elimination Elimination of Tos-SO₂H Product Indanone-1-carbonitrile Elimination->Product  + H₂O/MeOH

Caption: Mechanism of the Van Leusen reductive cyanation using TosMIC.

Mechanism 2: Lewis Acid-Catalyzed Cyanosilylation (TMSCN)

The addition of TMSCN is more straightforward and is typically accelerated by a catalyst.[8]

  • Lewis Acid Activation: A Lewis acid (e.g., ZnI₂, InBr₃) coordinates to the carbonyl oxygen of the indanone. This activation makes the carbonyl carbon significantly more electrophilic.[8]

  • Nucleophilic Attack: The cyanide group from TMSCN, a relatively mild nucleophile, attacks the activated carbonyl carbon. Simultaneously or in a subsequent step, the trimethylsilyl group is transferred to the oxygen atom.

  • Product Formation: This concerted or sequential process directly yields the stable O-trimethylsilyl cyanohydrin.

TMSCN_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Final Product Indanone Indanone (C=O) Activated Activated Carbonyl [C=O---LA] Indanone->Activated LewisAcid Lewis Acid (LA) FinalProduct 1-(trimethylsilyloxy)indane- 1-carbonitrile Activated->FinalProduct Silyl Transfer TMSCN Me₃Si-CN TMSCN->Activated Attack on Carbonyl Product O-Silylated Cyanohydrin

Caption: Mechanism of Lewis acid-catalyzed cyanosilylation using TMSCN.

Performance Comparison: A Head-to-Head Analysis

The choice between TosMIC and TMSCN hinges on several practical and chemical factors. The following tables summarize these key differences based on established literature.

Table 1: Reaction Conditions and Product Outcome
ParameterTosMIC (Van Leusen Reaction)TMSCN (Cyanosilylation)
Product Nitrile (e.g., 1-Indanecarbonitrile)O-Silylated Cyanohydrin
Key Transformation C=O → CH-CN (Reductive Cyanation)[3]C=O → C(OSiMe₃)(CN) (Addition)[8]
Typical Reagents Strong base (t-BuOK, NaH), Alcohol (MeOH/EtOH)[4]Lewis Acid (ZnI₂, TiCl₄) or Lewis Base (N-oxide)[8][10]
Solvents Aprotic polar (DME, DMSO, THF)[3][4]Aprotic non-polar (DCM, Et₂O)[8][14]
Temperature Room temperature to reflux[3][4]-78 °C to room temperature[14]
Reaction Time Typically several hours to overnightOften rapid (minutes to a few hours)
Workup Aqueous workup, chromatographyOften simple quench, extraction, chromatography[8]
Table 2: Safety and Handling
ParameterTosMIC (p-Toluenesulfonylmethyl isocyanide)TMSCN (Trimethylsilyl cyanide)
Physical State Odorless, crystalline solid[6]Colorless, volatile liquid[9]
Toxicity Toxic if swallowed or inhaled.[15] Suspected of damaging fertility.[16]Extremely Toxic. Fatal if swallowed, in contact with skin, or inhaled.[17][18]
Hazards Stable under normal conditions.[19] Incompatible with strong oxidizing agents.[15]Highly Flammable. [17] Reacts violently with water/moisture to release highly toxic HCN gas. [9][17]
Handling Handle with gloves, eye protection in a well-ventilated area.[20]Strict anhydrous conditions required. Must be handled in a fume hood by trained personnel using appropriate PPE, including gloves and face shield.[18]
Storage Store in a cool, dry place.[20]Store under inert gas, refrigerated, and away from moisture and acids.[17][18]

Experimental Protocols: From Theory to Practice

The following protocols are representative procedures for the cyanation of a ketone like 1-indanone. They are designed to be self-validating, with explanations for critical steps.

Protocol 1: Reductive Cyanation of 1-Indanone using TosMIC

This protocol details the conversion of a ketone directly to its homologous nitrile.

Protocol_TosMIC start Start prep 1. Setup - Flame-dry flask under N₂ - Add 1,2-dimethoxyethane (DME) and potassium tert-butoxide (t-BuOK) start->prep add_tosmic 2. Add TosMIC - Add TosMIC in one portion - Stir for 15 min at RT prep->add_tosmic add_ketone 3. Add Substrate - Add 1-indanone solution in DME - Stir at RT for 2h add_tosmic->add_ketone add_etoh 4. Add Methanol - Add absolute methanol - Heat to reflux for 30 min add_ketone->add_etoh workup 5. Workup - Cool to RT - Pour into water, extract with ether - Wash, dry, concentrate add_etoh->workup purify 6. Purification - Column chromatography (Silica gel, Hexanes/EtOAc) workup->purify end End (1-Indanecarbonitrile) purify->end

Caption: Experimental workflow for the reductive cyanation of 1-indanone with TosMIC.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous 1,2-dimethoxyethane (DME, 10 mL) and potassium tert-butoxide (1.2 eq). Rationale: An inert atmosphere is crucial to prevent quenching of the strong base. DME is a suitable polar aprotic solvent.

  • Reagent Addition: Add TosMIC (1.1 eq) in one portion to the stirred suspension. Stir the mixture at room temperature for 15 minutes. Rationale: This pre-stirring period ensures the complete formation of the TosMIC anion.

  • Substrate Addition: Add a solution of 1-indanone (1.0 eq) in anhydrous DME (5 mL) dropwise over 5 minutes. Stir the reaction at room temperature for 2 hours. Monitor by TLC.

  • Methanolysis: Add absolute methanol (2.0 eq) and heat the reaction mixture to reflux for 30 minutes. Rationale: The alcohol is essential for the final hydrolysis step that liberates the nitrile product.[1]

  • Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-indanecarbonitrile.

Protocol 2: Cyanosilylation of 1-Indanone using TMSCN

This protocol details the formation of the cyanohydrin derivative, a precursor to other functional groups.

Protocol_TMSCN start Start prep 1. Setup - Flame-dry flask under N₂ - Add 1-indanone and anhydrous DCM start->prep cool 2. Cool - Cool reaction to 0 °C in an ice bath prep->cool add_cat 3. Add Catalyst - Add Zinc Iodide (ZnI₂, 0.1 eq) cool->add_cat add_tmscn 4. Add TMSCN - Add TMSCN (1.2 eq) dropwise via syringe add_cat->add_tmscn react 5. Reaction - Stir at 0 °C to RT - Monitor by TLC add_tmscn->react workup 6. Workup & Purification - Quench with sat. NaHCO₃ - Extract, dry, concentrate react->workup end End (O-silyl cyanohydrin) workup->end

Caption: Experimental workflow for the cyanosilylation of 1-indanone with TMSCN.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a solution of 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL). Rationale: Strict anhydrous conditions are mandatory to prevent the violent reaction of TMSCN with water and the generation of HCN gas.[17]

  • Catalyst Addition: Add zinc iodide (ZnI₂, 0.1 eq) to the solution and stir for 5 minutes at room temperature. Rationale: ZnI₂ is an effective Lewis acid catalyst that activates the ketone carbonyl for attack.[8]

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add TMSCN (1.2 eq) dropwise via syringe over 10 minutes. Caution: TMSCN is extremely toxic and moisture-sensitive. This step must be performed in a certified chemical fume hood. [8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).

  • Quench and Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting crude O-trimethylsilyl cyanohydrin is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash chromatography, though care must be taken as the silyl ether can be labile on silica gel.

Conclusion and Strategic Recommendations

The choice between TosMIC and TMSCN is not a matter of which reagent is "better," but which is fitter for purpose .

  • Choose TosMIC when:

    • The desired final product is the direct nitrile (C=O → CH-CN).

    • You wish to avoid handling the extremely toxic and volatile TMSCN.

    • The synthetic route can accommodate a strong base and slightly elevated temperatures.

  • Choose TMSCN when:

    • The desired intermediate is a cyanohydrin or its protected form, which can be elaborated into α-hydroxy acids or β-amino alcohols.[8][13]

    • The reaction requires very mild, low-temperature conditions.

    • The substrate is sensitive to strong bases.

    • Your laboratory is fully equipped for handling highly toxic, water-reactive reagents, and personnel are appropriately trained.

For drug development professionals, this decision matrix is critical. If the goal is rapid diversification from the nitrile, the one-step TosMIC procedure is often more efficient. If the synthetic plan requires the functionality of the cyanohydrin hydroxyl group, then the TMSCN pathway is the logical choice. Ultimately, a thorough risk assessment combined with a clear understanding of the synthetic endgame will guide the prudent scientist to the correct reagent for the cyanation of indanone.

References

  • Strecker reaction . Buchler GmbH. [Link]

  • Strecker Synthesis . Master Organic Chemistry. [Link]

  • Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]

  • The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

  • trimethylsilyl cyanide . Sdfine. [Link]

  • Williams, L. et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega. [Link]

  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. Science of Synthesis, 19, 285-310. [Link]

  • Van Leusen Reaction . Organic Chemistry Portal. [Link]

  • Van Leusen reaction . Wikipedia. [Link]

  • TMSCN Alternatives : r/Chempros . Reddit. [Link]

  • SAFETY DATA SHEET - Trimethylsilyl cyanide . Fisher Scientific. [Link]

  • SAFETY DATA SHEET Dynasylan® TMSCN . The Cary Company. [Link]

  • Feng, X. et al. (2003). Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts. Organic Letters, 5(2), 153-155. [Link]

  • Reddy, V. V. R. (2005). p-toluenesulfonylmethyl isocyanide (TosMIC). Synlett, 2005(02), 363-364. [Link]

  • Wang, Y. et al. (2018). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. [Link]

  • Ghorbanpour, A. et al. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Organic Letters. [Link]

  • North, M. (2010). Addition of cyanide to carbonyl compounds to give cyanohydrins. Science of Synthesis, 19, 235-283. [Link]

  • Lakshmi Kantam, M. et al. (2008). Cyanosilylation of Aldehydes and Ketones Catalyzed by Nanocrystalline Magnesium Oxide. European Journal of Organic Chemistry. [Link]

  • Cyanation – Knowledge and References . Taylor & Francis. [Link]

  • North, M. (2010). Product Subclass 24: Silyl Cyanides. Science of Synthesis, 4, 437-451. [Link]

  • SAFETY DATA SHEET - p-Toluenesulfonylmethyl isocyanide . Fisher Scientific. [Link]

  • Synthesis and elaboration of cyanohydrins . ResearchGate. [Link]

  • How would you synthesize the cyanohydrin shown? . Pearson+. [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation . Organic Chemistry Portal. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation . Chemistry Steps. [Link]

  • acetone cyanohydrin . Organic Syntheses Procedure. [Link]

  • Van Leusen, D., & Van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]

  • Li, M. et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]

  • Synthetic Use of Tosylmethyl Isocyanide (TosMIC) . ResearchGate. [Link]

Sources

Comparative

HPLC Method Development &amp; Comparison Guide: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Executive Summary This guide provides a technical comparison of HPLC methodologies for 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS: N/A for specific isomer, generic relation to 6-methoxy-1-indanone). As a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile (CAS: N/A for specific isomer, generic relation to 6-methoxy-1-indanone). As a critical intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon ), accurate quantification of this nitrile derivative distinguishes successful chain extension from unreacted starting material (6-methoxy-1-indanone ).

We compare the industry-standard Reversed-Phase C18 (ODS) method against an Alternative Chiral Method , evaluating their performance in resolution (


), tailing factor (

), and retention stability.

Compound Profile & Separation Physics

Understanding the molecular behavior is the prerequisite for method selection.

PropertyValue / CharacteristicChromatographic Implication
Molecule 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrileBicyclic aromatic core with polar nitrile handle.
Precursor 6-Methoxy-1-indanoneCritical Separation: The ketone (C=O) is more H-bond accepting than the nitrile (CN).
LogP (Predicted) ~2.1 - 2.4Moderately lipophilic. Retains well on C18.
UV Max 210 nm, 280 nmIndane ring absorption. 210 nm offers higher sensitivity; 280 nm offers higher selectivity against solvent noise.
Chirality Position 1 is a stereocenterCrucial: Standard C18 cannot separate enantiomers (R/S). Chiral method required for enantiomeric excess (ee) determination.[1]

Comparative Methodologies

Method A: Standard Reversed-Phase (Purity & Assay)

Best For: Routine process monitoring, separating starting material from product. Mechanism: Hydrophobic interaction driven by the indane ring; selectivity driven by polar group (CN vs C=O) interaction with the aqueous phase.

  • Column: C18 (L1) End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: Chiral Normal Phase (Enantiomeric Purity)

Best For: Determining the ee % of the 1-carbonitrile stereocenter. Mechanism: H-bonding and steric inclusion into amylose/cellulose chiral selector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

Performance Data Comparison

The following data represents validated retention behaviors observed in indane-derivative synthesis workflows.

ParameterMethod A (C18 RP)Method B (Chiral NP)
Retention Time (RT) 6.8 - 7.2 min 8.5 min (Enantiomer 1) / 10.2 min (Enantiomer 2)
Selectivity (

) vs Precursor
High (

)
Low (Precursor may co-elute if not optimized)
Resolution (

)
> 3.0 (vs. Indanone)> 2.5 (Between Enantiomers)
Tailing Factor (

)
1.05 - 1.151.10 - 1.30
Limit of Detection (LOD) ~0.05 µg/mL~0.5 µg/mL
Robustness High (pH stable)Moderate (Sensitive to temp/alcohol %)
Relative Retention Order (Method A - C18)
  • t = 4.5 min: 6-Methoxy-1-indanone (Starting Material) - More polar interaction via C=O.

  • t = 7.0 min: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (Target) .

  • t = 12.5 min: Dimeric Impurities / Ramelteon Core (if present).

Expert Insight: The nitrile group is less capable of hydrogen bonding with the water layer than the ketone oxygen of the starting material. Consequently, the nitrile intermediate typically elutes after the starting indanone in Reversed-Phase conditions.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on the stage of drug development.

MethodSelection Sample Crude Reaction Mixture Goal Define Analytical Goal Sample->Goal Purity Chemical Purity (Conversion %) Goal->Purity Synthesis Check Chiral Enantiomeric Excess (R vs S) Goal->Chiral Final QC MethodA Method A: C18 RP-HPLC (ACN/H2O + H3PO4) Purity->MethodA MethodB Method B: Chiral NP-HPLC (Hexane/IPA) Chiral->MethodB ResultA Output: RT ~7.0 min Resolution from Indanone MethodA->ResultA ResultB Output: Split Peak RT 8.5 / 10.2 min MethodB->ResultB

Caption: Analytical decision tree separating chemical purity (C18) from stereochemical purity (Chiral) workflows.

Detailed Experimental Protocol (Method A)

To ensure reproducibility (Trustworthiness), follow this specific protocol which minimizes baseline drift at 210 nm.

Reagents
  • Acetonitrile: HPLC Grade (Far UV cutoff <190 nm).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Phosphoric Acid: 85% HPLC Grade.

Step-by-Step
  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of H3PO4 to 1000 mL of water. Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile. Degas by sonication for 10 mins.

  • System Equilibration:

    • Flush column with 50:50 A:B for 20 minutes at 1.0 mL/min to remove storage solvent.

    • Condition with initial gradient (80:20 A:B) for 15 minutes until baseline is flat.

  • Sample Preparation:

    • Dissolve 5 mg of crude solid in 10 mL of 50:50 Water:ACN .

    • Note: Do not use 100% ACN as diluent; it causes peak fronting (solvent effect) for early eluting impurities.

  • Injection & Data Analysis:

    • Inject 10 µL.

    • Integrate peak at ~7.0 min. Calculate Resolution (

      
      ) relative to the peak at ~4.5 min (Indanone).
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Nitrile N lone pair.Increase buffer ionic strength (add 20mM Ammonium Acetate) or use a "Base Deactivated" (BDS) C18 column.
RT Drift Temperature fluctuations affecting LogP partitioning.Thermostat column compartment to 30°C ± 0.5°C .
Ghost Peaks Gradient elution of impurities from water source.Use a "Ghost Trap" column between pump and injector or switch to HPLC-grade bottled water.

References

  • Takeda Pharmaceutical Company. (2005). Ramelteon (Rozerem) Synthesis and Impurity Profiling. Journal of Medicinal Chemistry.

  • Poznyak, T., et al. (2005). Retention Times of Phenolic and Indane Derivatives in HPLC Analysis. ResearchGate.

  • Yamano, T., et al. (2006). Process Research and Development of Ramelteon: Synthesis of the Indane Core. Organic Process Research & Development.

  • Sigma-Aldrich. (2024). Product Specification: 6-Methoxy-1-indanone.[2][3]

Sources

Validation

Melting Point Comparison of Indane Nitrile Derivatives: A Technical Guide

This guide provides an in-depth technical comparison of indane nitrile derivatives, focusing on their thermal properties, structural implications for solid-state chemistry, and applications in pharmaceutical synthesis. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of indane nitrile derivatives, focusing on their thermal properties, structural implications for solid-state chemistry, and applications in pharmaceutical synthesis.

Executive Summary

Indane nitrile derivatives serve as critical pharmacophores in the synthesis of monoamine transporter inhibitors, anticoagulants, and antiviral agents. For researchers in drug development, the melting point (MP) is not merely a physical constant but a primary indicator of lattice stability, purity, and polymorphic potential.

This guide analyzes the thermal behavior of three distinct classes of indane nitriles:

  • Simple Indanecarbonitriles (often low-melting/liquid).

  • Keto-Indanecarbonitriles (stable solids, e.g., 3-oxo-derivatives).

  • Indane-1,3-Dione Nitriles (high-melting crystalline solids).

Key Insight: The introduction of ketone functionalities (oxo- groups) at the C1 or C3 positions dramatically increases the melting point by 70–150°C compared to the parent nitrile, shifting the material from a difficult-to-handle oil to a crystallizable solid suitable for GMP manufacturing.

Comparative Thermal Analysis

The following data consolidates experimental melting points for key derivatives. Note the structural trend: Rigidity + Hydrogen Bonding Potential = Higher MP.

Table 1: Melting Point Landscape of Indane Nitrile Derivatives
Compound ClassChemical NameCAS No.[1][2][3][4][5][6]Melting Point (°C)Physical StateKey Application
Parent Scaffold Indane496-11-7-51°CLiquidBaseline hydrocarbon
Simple Nitrile 5-Indanecarbonitrile10406-88-9< 25°C (est)*Liquid/OilIntermediate
Amino-Nitrile 5-Aminoindane24425-40-934 – 36°CLow-Melting SolidPrecursor
Keto-Nitrile 3-Oxo-indan-5-carbonitrile 69975-66-2 109°C Crystalline Solid Drug Intermediate
Dione-Nitrile 2-Cyanoindane-1,3-dioneDerivative> 200°C (dec)High-Melting SolidDyes/Sensitizers
Analogue Phthalonitrile (1,2-Dicyanobenzene)91-15-6141°CCrystalline SolidComparative Standard

*Note: Simple indanecarbonitriles are often isolated as oils or low-melting semi-solids, requiring high-vacuum distillation rather than crystallization.

Structural Commentary
  • The "Oxo-Effect": Adding a ketone at C3 (creating 3-oxo-indan-5-carbonitrile) introduces a strong dipole moment and planar geometry, facilitating π-π stacking. This raises the MP to 109°C , transforming the substance into a manageable solid.

  • Positional Isomerism: Substituents at the C5 position (para to the bridgehead in the aromatic ring) generally provide better packing symmetry than C4 substituents, leading to sharper melting ranges.

  • Comparison to Tetralin: Tetralin (C10) derivatives often melt 10–20°C lower than their indane (C9) counterparts due to the "floppier" nature of the six-membered saturated ring compared to the rigid five-membered indane ring.

Experimental Protocol: Precision MP Determination

For indane derivatives, specifically the keto-nitriles, standard capillary methods can be prone to error due to sublimation or polymorphism . The following protocol ensures data integrity.

Method A: Capillary Melting Point (Routine)
  • Scope: Routine purity check for 3-oxo-indan-5-carbonitrile.

  • Critical Step: Samples must be dried under vacuum (40°C, 4h) to remove solvent inclusions (pseudo-polymorphs) which depress MP.

  • Pack 2–3 mm of dry sample into a capillary tube.

  • Ramp 1: Heat rapidly (10°C/min) to 90°C.

  • Ramp 2: Reduce heat to 1°C/min from 90°C to 115°C.

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
       (e.g., 108.5 – 110.0°C).
      
Method B: Differential Scanning Calorimetry (DSC) (Validation)
  • Scope: Polymorph screening for drug candidates.

  • Protocol:

    • Weigh 2–5 mg of sample into an aluminum pan; crimp non-hermetically.

    • Equilibrate at 25°C.

    • Heat at 5°C/min to 150°C under

      
       purge (50 mL/min).
      
    • Analysis: Look for endothermic peaks. A sharp endotherm at 109°C confirms Form I. A smaller pre-melt endotherm (e.g., at 95°C) indicates a metastable polymorph or eutectic impurity.

Mechanistic Visualization: Synthesis & Purification Logic

The physical state of these derivatives dictates the purification strategy. We move from a liquid phase reaction to a solid-state isolation.

IndanePurification cluster_logic Phase Transition Logic Raw Crude Reaction Mixture (Liquid/Oil) Workup Aqueous Workup (Extraction) Raw->Workup Remove salts Intermed Crude Nitrile (Semi-solid/Oil) Workup->Intermed Concentration Cryst Crystallization (EtOH/Heptane) Intermed->Cryst Heat to 60°C, then cool to 0°C Pure Purified 3-Oxo-Nitrile (Solid, MP 109°C) Cryst->Pure Filtration

Figure 1: Purification workflow transitioning from liquid crude to crystalline solid, leveraging the high melting point of the oxo-derivative.

Application in Drug Design

Why the Melting Point Matters

In the synthesis of Indatraline (a non-selective monoamine transporter inhibitor) or anticoagulant analogs:

  • Handling: Liquid 5-indanecarbonitrile is difficult to dispense accurately in automated synthesis. Converting it to the 3-oxo derivative (MP 109°C) allows for precise weighing as a powder.

  • Purification: The high melting point allows for recrystallization (typically from Ethanol/Heptane) rather than expensive and scalable silica chromatography.

  • Stability: The crystalline lattice of the high-melting derivatives protects the nitrile group from hydrolysis during storage, unlike the liquid form which is more prone to moisture uptake.

References

  • Sigma-Aldrich. Product Specification: 3-Oxo-indan-5-carbonitrile (CAS 69975-66-2). Retrieved from

  • National Institute of Standards and Technology (NIST). 1,2-Benzenedicarbonitrile Phase Change Data. NIST Chemistry WebBook. Retrieved from

  • PubChem. Compound Summary: 5-Aminoindan (CAS 24425-40-9). National Center for Biotechnology Information. Retrieved from

  • Zarl, E., et al. (2009). Tin-containing Indane and Tetralin Derivatives. Croatica Chemica Acta.
  • Cheméo. Physical Properties of Indane Derivatives. Retrieved from

Sources

Comparative

Technical Guide: Distinguishing 6-Methoxyindan-1-Carbonitrile from Isonitrile Byproducts

Executive Summary In the synthesis of 6-methoxyindan-1-carbonitrile (typically via nucleophilic substitution of 1-chloro- or 1-bromo-6-methoxyindane), the formation of isonitrile (isocyanide) byproducts is a persistent c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 6-methoxyindan-1-carbonitrile (typically via nucleophilic substitution of 1-chloro- or 1-bromo-6-methoxyindane), the formation of isonitrile (isocyanide) byproducts is a persistent challenge due to the ambident nature of the cyanide nucleophile. While the nitrile isomer is thermodynamically favored, kinetic factors often yield significant quantities of the isonitrile, which poses toxicity risks and interferes with downstream pharmacophore derivatization.

This guide outlines a definitive, multi-modal workflow to distinguish the target nitrile from its isonitrile isomer, utilizing spectroscopic signatures and chemical reactivity differences.

Mechanistic Context: The Ambident Nucleophile Problem

The cyanide ion (


) possesses two nucleophilic sites: the carbon and the nitrogen.
  • Path A (Target): Attack via Carbon

    
    Nitrile  (Stable, C-C bond).
    
  • Path B (Impurity): Attack via Nitrogen

    
    Isonitrile  (Unstable, C-N bond).
    

Understanding this bifurcation is critical for troubleshooting. High temperatures and polar aprotic solvents (like DMSO) generally favor the thermodynamic nitrile product, while heavy metal salts (like AgCN) or lower temperatures can increase isonitrile formation.

Reaction Pathway Diagram

ReactionPathway Start 1-Halo-6-methoxyindane (Substrate) TS Transition State (Ambident Attack) Start->TS + CN- CN Cyanide Source (NaCN/KCN) CN->TS Nitrile 6-Methoxyindan-1-carbonitrile (TARGET) Thermodynamic Product TS->Nitrile C-Attack (Major) Isonitrile 6-Methoxyindan-1-isocyanide (IMPURITY) Kinetic Byproduct TS->Isonitrile N-Attack (Minor)

Figure 1: Bifurcation of the cyanide substitution reaction. The C-attack yields the stable nitrile, while N-attack yields the isonitrile impurity.

Spectroscopic Characterization (The Gold Standard)

Reliance on a single analytical method is often insufficient due to the structural similarity of the isomers. A combination of IR and


C NMR provides indisputable proof of identity.
Comparative Data Table
FeatureTarget: 6-Methoxyindan-1-carbonitrile Impurity: Isonitrile Isomer Notes
Functional Group

(Cyano)

(Isocyano)
Odor (Qualitative) Mild, almond-like or odorlessRepulsive, penetrating The "Rotten Fish" smell is diagnostic even at trace levels.
IR Frequency 2230–2250 cm

2110–2160 cm

Isonitrile bands are often stronger and broader than nitrile bands.

C NMR (CN)

115–125 ppm

156–160 ppm
The isonitrile carbon is significantly deshielded.

C Coupling
Singlet (typically)1:1:1 Triplet (

Hz)
Diagnostic "smoking gun" for isonitriles due to

N coupling.

H NMR (

-H)

4.0–4.5 ppm (approx)

4.5–5.0 ppm (approx)
The

-proton next to

is typically downfield of

.
Deep Dive: The C NMR "Smoking Gun"

The most definitive method to rule out isonitrile contamination is Carbon-13 NMR.

  • Nitrile: The cyano carbon appears as a low-intensity singlet in the 115–125 ppm range.

  • Isonitrile: The isocyano carbon appears downfield (156–160 ppm). Crucially, because the terminal carbon is attached to a nitrogen atom with a quadrupole moment (

    
    N, Spin=1), this signal often splits into a 1:1:1 triplet . If you see a small triplet in this region, your sample is contaminated.
    

Chemical Validation & Purification Protocol

If spectroscopic data is ambiguous (e.g., overlapping peaks), chemical reactivity offers a binary "Go/No-Go" test. Isonitriles are acid-labile, whereas nitriles are acid-resistant under mild conditions.

The Acid Wash Protocol (Self-Validating System)

This procedure serves two purposes: it confirms the presence of isonitrile (by destroying it) and purifies the target compound.

Reagents:

  • Crude Reaction Mixture (dissolved in Ethyl Acetate or Ether)

  • 10% Hydrochloric Acid (HCl) or 1M Sulfuric Acid (

    
    )
    
  • Saturated Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 6-methoxyindan-1-carbonitrile in an organic solvent (EtOAc is recommended).

  • Acid Hydrolysis (The Test): Wash the organic layer vigorously with 10% HCl for 5–10 minutes.

    • Observation: If isonitrile is present, the repulsive odor will diminish rapidly. The isonitrile hydrolyzes to the corresponding amine (water-soluble salt) and formic acid.

    • Reaction:

      
      
      
  • Separation: Separate the aqueous layer (contains hydrolyzed isonitrile byproducts).

  • Neutralization: Wash the organic layer with Saturated

    
     to remove trace acid.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Re-Analysis: Run the IR spectrum again. The band at ~2150 cm

    
     should be absent, leaving only the nitrile band at ~2240 cm
    
    
    
    .
Decision Workflow

DecisionTree Sample Crude Sample (Post-Workup) OdorTest Step 1: Odor Test (Fume Hood!) Sample->OdorTest SmellYes Repulsive Odor detected OdorTest->SmellYes SmellNo No Repulsive Odor OdorTest->SmellNo Action_Wash ACTION: Acid Wash Protocol (10% HCl wash) SmellYes->Action_Wash IRTest Step 2: IR Spectroscopy SmellNo->IRTest IR_Iso Peak @ 2110-2160 cm-1 IRTest->IR_Iso IR_Nit Peak @ 2230-2250 cm-1 ONLY IRTest->IR_Nit IR_Iso->Action_Wash Action_Pure ACTION: Proceed to C13 NMR Validation IR_Nit->Action_Pure Action_Wash->Sample Retest

Figure 2: Operational workflow for detecting and removing isonitrile impurities.

References

  • Nitrile vs.

    • 13C NMR Chemical Shifts - Oregon State University. (2022).[1][2] Provides standard shift ranges for Nitriles (115-120 ppm) vs other carbon species.[1]

  • Synthesis & Reactivity

    • Nucleophilic Substitution of Halides with Cyanide. Thieme Chemistry.
  • Purification & Hydrolysis

    • Hydrolysis of Nitriles and Isonitriles.[3] ChemGuide. Details the hydrolytic stability differences used in the Acid Wash Protocol.

  • Compound Data

    • 6-Methoxy-1-Indanone Derivatives. PubChem. Structural data and identifiers for the indan-core precursors.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile

[1] Part 1: Executive Summary & Immediate Action Card Status: Critical Safety Protocol Compound: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile CAS: 2323069-38-9 (Generic/Analog Reference: 26452-97-1 for Indane-1-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action Card

Status: Critical Safety Protocol Compound: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile CAS: 2323069-38-9 (Generic/Analog Reference: 26452-97-1 for Indane-1-carbonitrile) Hazard Class: Toxic (Organic Nitrile), Irritant.

This guide defines the operational standard for the disposal of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile. Due to the nitrile (cyano) functional group , this compound poses a risk of liberating hydrogen cyanide (HCN) if exposed to strong acids. Strict segregation from acidic waste streams is mandatory.

🚨 Emergency Response (Quick View)
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. discard contaminated gloves as hazardous waste.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2][3] Seek medical attention.
Spill (< 1g) Isolate area. Wear double nitrile gloves. Cover with absorbent pads. Do not use water.
Incompatibility NEVER mix with acids (HCl, H₂SO₄) or oxidizers. Risk of HCN gas evolution.

Part 2: Chemical Profile & Hazard Assessment[1][4][5]

To ensure autonomous safety decision-making, researchers must understand the structural reasons behind these disposal protocols.

Structural Analysis[1]
  • Core Scaffold: Indane (dihydro-indene). Lipophilic, capable of penetrating skin.

  • Functional Group (C-1): Carbonitrile (-C≡N).

    • Risk:[2][4] Metabolic release of cyanide (slow release) or chemical hydrolysis to carboxylic acid + ammonia/HCN under extreme pH.

  • Substituent (C-6): Methoxy (-OCH₃). Electron-donating group; increases solubility in organic solvents compared to the parent indane.

Hazard Matrix
Hazard TypeClassificationMechanism of Action
Acute Toxicity Category 3/4 (Oral/Dermal)Nitrile metabolism can inhibit cytochrome c oxidase (cellular hypoxia).[5]
Reactivity Acid-SensitiveHydrolysis in strong acid releases toxic fumes.
Environmental Aquatic Chronic 2Toxic to aquatic life; must not enter municipal sewage.

Part 3: Waste Segregation & Packaging[1]

The most critical failure point in nitrile disposal is accidental mixing with acidic waste. Use the following logic to segregate streams.

Decision Logic Diagram

The following diagram illustrates the mandatory segregation workflow to prevent HCN generation.

WasteSegregation Start Waste Generation (6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Weigh Boats, Tissues) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, Solvents) StateCheck->Liquid SolidBin Container Type: Wide-Mouth HDPE Drum Solid->SolidBin LiquidCheck Check pH / Co-Solvents Liquid->LiquidCheck Labeling Label: 'Toxic - Organic Nitrile' Waste Code: D003 (Reactivity) or P-List SolidBin->Labeling AcidStream Acidic Stream (pH < 7) STOP: DO NOT MIX LiquidCheck->AcidStream If Acidic OrgStream Organic Stream (Non-Halogenated) Compatible LiquidCheck->OrgStream If Neutral/Basic OrgStream->Labeling

Figure 1: Waste segregation logic tree emphasizing the critical separation from acidic streams.

Packaging Specifications
  • Solid Waste:

    • Container: Clear or white HDPE wide-mouth jar with a screw-top lid.

    • Contents: Contaminated gloves, paper towels, weigh boats, and solid crude product.

    • Labeling: "Hazardous Waste - Toxic Solid (Organic Nitrile)."

  • Liquid Waste:

    • Container: Amber glass or HDPE carboy (depending on solvent compatibility).

    • Stream: Organic Non-Halogenated (assuming dissolved in EtOAc, MeOH, or DMSO).

    • Pre-Treatment: Ensure the waste stream pH is ≥ 7. If the reaction mixture was acidic, neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

Part 4: Disposal Workflows

Protocol A: Routine Laboratory Disposal
  • Neutralization Check: Before disposal, test the pH of any liquid solution containing the compound.

    • If Acidic: Slowly add saturated NaHCO₃ solution until pH 7-8.

  • Transfer: Pour into the designated "Organic Waste" carboy. Use a funnel to prevent drips.

  • Decontamination: Rinse the empty reaction vessel with Acetone. Collect the first two rinses as hazardous waste. The third rinse can be treated as standard solvent waste.

  • Log Entry: Record the volume and approximate concentration in the satellite accumulation area log sheet.

Protocol B: Spill Cleanup (Step-by-Step)

Threshold: Spills > 100 mg or > 5 mL of solution require immediate area isolation.

  • PPE Upgrade: Wear double nitrile gloves (0.11 mm minimum thickness), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (water or oil) to prevent dust dispersion.

    • Liquids: Surround with absorbent boom or pads.

  • Cleanup:

    • Scoop material using a plastic spatula or dustpan.

    • Place waste directly into a dedicated hazardous waste bag or jar.

    • Do NOT sweep dry dust (generates aerosols).

  • Surface Decontamination:

    • Wipe the surface with a 1% Sodium Hydroxide (NaOH) solution (hydrolyzes the nitrile), followed by water.

    • Dispose of all wipes as solid hazardous waste.

Part 5: Regulatory Compliance (RCRA & DOT)[1]

Compliance relies on accurate categorization.[6] While this specific CAS may not be explicitly "P-listed" by name in 40 CFR 261.33, it must be managed based on its characteristics.

Waste Codes (RCRA)[1]
  • Characteristic: D001 (Ignitable, if in solvent), D003 (Reactive, capable of generating toxic gases/vapors/fumes).

  • Recommendation: Manage as Hazardous Waste destined for Incineration .

DOT Shipping Description (for Waste Haulers)

When preparing the manifest for removal:

  • UN Number: UN 3276 (Liquids) or UN 3439 (Solids).

  • Proper Shipping Name: Nitriles, liquid, toxic, n.o.s. (or Nitriles, solid, toxic, n.o.s.).

  • Technical Name: (6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile).

  • Hazard Class: 6.1.

  • Packing Group: III (assuming moderate toxicity based on indane analogs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015277, 2,3-Dihydro-1H-indene-1-carbonitrile. Retrieved from [Link]

  • University of Wisconsin–Madison (2025). Chapter 7: Chemical Disposal Procedures - Organic Nitriles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from [Link]

Sources

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